Eprosartan-d3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAFUQRIXKEMV-FDKNJLTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Eprosartan-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Eprosartan-d3, the deuterated analog of the angiotensin II receptor antagonist, Eprosartan. This guide covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its use in a research setting, particularly in bioanalytical applications.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Eprosartan, where three hydrogen atoms on the terminal methyl group of the butyl side chain have been replaced with deuterium.[1][2] This substitution results in a molecular weight increase of approximately 3 Da compared to the parent compound. Its primary application in research is as an internal standard for the quantitative analysis of Eprosartan in biological matrices by mass spectrometry.[3]
| Property | Value | Reference |
| IUPAC Name | 4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid | [1] |
| Molecular Formula | C₂₃H₂₁D₃N₂O₄S | [2] |
| Molecular Weight | 427.53 g/mol | [1][4] |
| CAS Number | 1185243-70-2 | [4] |
| Canonical SMILES | [2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O | [1] |
| Melting Point | 255-257°C | [5] |
| Boiling Point | 660.6 ± 55.0 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [5] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Eprosartan, the non-deuterated parent compound, is a selective and competitive antagonist of the angiotensin II type 1 (AT₁) receptor.[6][7] Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[6]
By blocking the AT₁ receptor, Eprosartan prevents angiotensin II from exerting its physiological effects, which include:
-
Vasoconstriction: Inhibition of angiotensin II-mediated vasoconstriction leads to vasodilation and a reduction in total peripheral resistance.[8]
-
Aldosterone Secretion: Eprosartan blocks the stimulation of aldosterone secretion from the adrenal gland, which reduces sodium and water retention.[6]
-
Sympathetic Nervous System Inhibition: Eprosartan has been shown to inhibit norepinephrine production, which further contributes to the reduction of blood pressure.[7][8]
The deuteration in this compound does not alter its pharmacological mechanism of action.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound would follow a similar pathway to that of Eprosartan, with the introduction of the deuterated butyl group at an early stage. A plausible synthetic route is outlined below, based on known synthetic methods for Eprosartan.[9]
-
Preparation of Deuterated Precursor: The synthesis would begin with a deuterated butyl precursor, such as 1-bromo-4,4,4-trideuteriobutane, which can be prepared from commercially available deuterated starting materials.
-
Imidazole Ring Formation: The deuterated butyl group is introduced during the formation of the 2-butyl-imidazole ring system.
-
Functionalization and Coupling: Subsequent steps involve the formylation of the imidazole ring, followed by coupling with other key intermediates, such as a protected carboxybenzyl bromide and a thiophene-containing acrylic acid derivative.[9]
-
Deprotection and Purification: The final steps involve the hydrolysis of any protecting groups to yield this compound, followed by purification, typically by recrystallization or chromatography.
Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS
This compound is ideally suited as an internal standard for the quantification of Eprosartan in biological samples due to its similar chemical and physical properties and co-elution with the analyte, while being distinguishable by mass spectrometry.[10]
Objective: To determine the concentration of Eprosartan in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents:
-
Eprosartan analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.0 mm, 5 µm particle size)[10]
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of Eprosartan and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of Eprosartan by serial dilution of the stock solution with a 50:50 methanol:water mixture to create a calibration curve (e.g., 5 to 2000 ng/mL).[10]
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation): [10]
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (Positive ESI mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Monitor the following multiple reaction monitoring (MRM) transitions:
-
Eprosartan: Precursor ion (Q1) m/z 425.1 → Product ion (Q3) m/z (a characteristic fragment)
-
This compound: Precursor ion (Q1) m/z 428.1 → Product ion (Q3) m/z (corresponding fragment to Eprosartan)
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Eprosartan and this compound.
-
Calculate the peak area ratio (Eprosartan / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Eprosartan standards.
-
Determine the concentration of Eprosartan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. rjptonline.org [rjptonline.org]
- 2. anapharmbioanalytics.com [anapharmbioanalytics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a novel impurity in bulk drug eprosartan by ESI/MS(n) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. EPROSARTAN synthesis - chemicalbook [chemicalbook.com]
- 10. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Eprosartan-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Eprosartan-d3, a deuterated internal standard for the angiotensin II receptor antagonist, Eprosartan. This document details the proposed synthetic route, including experimental protocols for key transformations, and presents relevant data in a structured format. The synthesis is designed to be practical for researchers in drug development and related fields.
Introduction
Eprosartan is a potent, orally active, non-peptide angiotensin II receptor antagonist used in the management of hypertension.[1] Isotopic labeling of pharmaceuticals, such as with deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. This compound, specifically labeled on the terminal methyl group of the butyl side chain, serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry, allowing for accurate differentiation from the unlabeled drug. This guide outlines a robust synthetic approach to obtain this compound with high isotopic purity.
Proposed Synthetic Pathway
The synthesis of this compound is strategically designed to incorporate the deuterium label at an early and efficient stage. The overall synthetic workflow is depicted below.
References
Eprosartan-d3: A Technical Guide to the Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certification, analysis, and purity assessment of Eprosartan-d3, a deuterium-labeled stable isotope of Eprosartan. This compound is a critical reference standard used in bioanalytical and pharmacokinetic (PK) studies, typically as an internal standard for the quantification of Eprosartan in biological matrices.[1][2] Ensuring the purity and identity of this reference material is paramount for generating accurate and reproducible data in drug development.
This document outlines the typical specifications found on a Certificate of Analysis (CoA), details the experimental protocols for key analytical techniques, and presents the data in a structured format for clarity and ease of comparison.
The Certificate of Analysis: A Summary of Quality
A Certificate of Analysis for this compound is a formal document that confirms the material's identity, purity, and quality. It serves as a guarantee that the reference standard meets the required specifications for its intended analytical use. While specific values may vary by manufacturer, a typical CoA will include the data summarized below.
Data Presentation
Table 1: Typical Certificate of Analysis Specifications for this compound
| Parameter | Typical Specification / Method | Description |
| Identification | Confirms the chemical structure and identity of the compound. | |
| ¹H-NMR | Conforms to Structure | Verifies the molecular structure and the position of the deuterium labels. |
| Mass Spectrometry (MS) | Conforms to Structure | Confirms the molecular weight of the deuterated compound (C₂₃H₂₁D₃N₂O₄S, MW: ~427.53 g/mol ).[2][3] |
| Purity & Impurities | Quantifies the purity of the compound and identifies any impurities. | |
| Purity by HPLC | ≥98%[4] | Determines the percentage of the main compound relative to impurities using High-Performance Liquid Chromatography. |
| Isotopic Purity (by MS) | ≥99% Deuterium Incorporation | Measures the percentage of the deuterated molecule versus the unlabeled Eprosartan. |
| Residual Solvents (GC) | Meets USP <467> or ICH Q3C limits | Quantifies any remaining solvents from the synthesis and purification process. |
| Water Content (Karl Fischer) | Report Value | Measures the amount of water present in the material. |
| Physical Properties | Describes the physical characteristics of the material. | |
| Appearance | White to Off-White Crystalline Solid[5] | A visual description of the physical form of the compound. |
| Solubility | Soluble in DMSO, Methanol[4][5] | Provides information on suitable solvents for preparing stock solutions. |
Experimental Protocols for Purity and Identity
The certification of this compound relies on a combination of chromatographic and spectroscopic techniques. The most critical of these are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity and isotopic purity confirmation.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for determining the purity of Eprosartan and its related substances.[6] Stability-indicating methods are designed to separate the active pharmaceutical ingredient (API) from any degradation products or process-related impurities.[7]
Table 2: Summary of Published RP-HPLC Methods for Eprosartan Analysis
| Column | Mobile Phase | Flow Rate | Detection (UV) | Retention Time (min) | Reference |
| Phenomenex C18 (250 x 4.6 mm, 5 µm) | 0.5% Formic Acid : Methanol : Acetonitrile (80:25:20, v/v/v) | 1.0 mL/min | 232 nm | 7.64 | [7] |
| C18 (250 x 4.6 mm, 5 µm) | Methanol : Acetonitrile : 0.02M KH₂PO₄ Buffer (pH 6.85) (45:45:10, v/v/v) | 1.0 mL/min | 232 nm | 7.1 | [8] |
| Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 1% Diethylamine : 1% Glacial Acetic Acid (13:3:4, v/v/v) | 0.6 mL/min | 242 nm | 4.76 | [9] |
| Agilent Eclipse XBD-C18 (150 x 4.6 mm, 5 µm) | 20mM KH₂PO₄ Buffer : Methanol (80:20, v/v) | 1.0 mL/min | 225 nm | 4.75 | [10] |
Detailed HPLC Protocol (Generalized)
This protocol represents a typical stability-indicating HPLC method for this compound purity analysis, adapted from published literature.[7][8]
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.02M potassium dihydrogen orthophosphate buffer (pH adjusted to 6.85 with phosphoric acid) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 232 nm.[8]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Test Solution: Prepare the sample to be analyzed at the same concentration as the Standard Solution.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the Standard Solution five times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).
-
Inject the Test Solution in duplicate.
-
Calculate the purity by the area normalization method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of this compound and to aid in the identification of any unknown impurities.[11][12]
Detailed LC-MS Protocol (Generalized)
1. Instrumentation:
-
An HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[11]
2. LC Conditions:
-
Column: C18, 50 x 2.0 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.5% formic acid in water (A) and 0.5% formic acid in acetonitrile (B).[11]
-
Flow Rate: 0.4 mL/min.
3. MS Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Scan Mode: Full scan to detect all ions within a specified mass range (e.g., 100-600 m/z).
-
Precursor Ion (for MS/MS): m/z ~428 (for [M+H]⁺ of this compound).
-
Analysis: Confirm the presence of the parent ion at the expected mass-to-charge ratio. For structural confirmation, perform MS/MS fragmentation and compare the resulting spectrum to that of an unlabeled Eprosartan standard, accounting for the mass shift due to deuterium labeling.
Mandatory Visualizations
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow for the analysis and certification of an this compound reference standard.
Caption: Workflow for the certification of an this compound reference standard.
Caption: Relationship between analytical techniques and key quality attributes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C23H24N2O4S | CID 46781481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a high-performance liquid chromatographic method for determination of eprosartan in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. tsijournals.com [tsijournals.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a LC-MS/MS Method for Eprosartan: Application to pharmacokinetic studies [zenodo.org]
Eprosartan-d3 Mass Spectrometry Fragmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Eprosartan-d3. It is designed to assist researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalytical method development in understanding the fragmentation behavior of this deuterated internal standard. This document outlines detailed experimental protocols, presents fragmentation data in a clear, tabular format, and includes visualizations of the Eprosartan signaling pathway and a typical experimental workflow.
Introduction to Eprosartan and its Deuterated Analog
Eprosartan is a selective, non-biphenyl, non-tetrazole angiotensin II receptor antagonist used in the management of hypertension.[1] this compound is a stable isotope-labeled version of Eprosartan, which serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry. The three deuterium atoms are located on the terminal methyl group of the butyl side chain, providing a +3 Da mass shift from the parent compound.[2][3] Understanding the fragmentation pattern of this compound is critical for developing robust and reliable LC-MS/MS methods for its detection and quantification in various biological matrices.
Mass Spectrometry Fragmentation Pattern
The fragmentation of Eprosartan and its d3 analog can be analyzed in both positive and negative ionization modes. The location of the deuterium atoms on the butyl chain influences the mass-to-charge ratio (m/z) of fragments containing this moiety.
Positive Ion Mode Fragmentation
In positive ion mode (ESI+), Eprosartan and this compound are typically observed as protonated molecules, [M+H]+. Collision-induced dissociation (CID) of the parent ion leads to several characteristic fragment ions. The proposed fragmentation pathways for Eprosartan often involve initial losses of small neutral molecules like water (H₂O) and carbon monoxide (CO), followed by cleavages at the imidazole ring and the acrylic acid side chain.
One of the major fragmentation routes involves the cleavage of the thiophene moiety. Another significant pathway involves the loss of the entire butyl group. For this compound, any fragment retaining the butyl chain will exhibit a +3 Da mass shift compared to the corresponding fragment of the unlabeled Eprosartan.
Table 1: Key Fragment Ions of Eprosartan and this compound in Positive Ion Mode (ESI+)
| Precursor Ion (m/z) | Proposed Fragment Structure/Description | Eprosartan Fragment (m/z) | This compound Fragment (m/z) |
| 425.1 | [M+H]⁺ | 425.1 | 428.1 |
| 407.1 | [M+H - H₂O]⁺ | 407.1 | 410.1 |
| 379.1 | [M+H - H₂O - CO]⁺ | 379.1 | 382.1 |
| 341.1 | [M+H - Thiophene]⁺ | 341.1 | 344.1 |
| 297.1 | [M+H - Thiophene - CO₂]⁺ | 297.1 | 300.1 |
| 207.1 | [Fragment from m/z 297.1] | 207.1 | 207.1 |
Negative Ion Mode Fragmentation
In negative ion mode (ESI-), Eprosartan and this compound are observed as deprotonated molecules, [M-H]⁻. The fragmentation in this mode is often characterized by the loss of carbon dioxide (CO₂) from the carboxylic acid groups.
Table 2: Key Fragment Ions of Eprosartan and this compound in Negative Ion Mode (ESI-)
| Precursor Ion (m/z) | Proposed Fragment Structure/Description | Eprosartan Fragment (m/z) | This compound Fragment (m/z) |
| 423.1 | [M-H]⁻ | 423.1 | 426.1 |
| 379.1 | [M-H - CO₂]⁻ | 379.1 | 382.1 |
| 335.1 | [M-H - 2CO₂]⁻ | 335.1 | 338.1 |
Experimental Protocols
The following protocols are generalized methodologies for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These should be optimized for specific instrumentation and matrices.
Sample Preparation
For biological matrices such as plasma or urine, protein precipitation is a common and effective method for sample cleanup.[1]
-
Protein Precipitation:
-
To 100 µL of plasma/urine sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of plasma/urine sample, add the internal standard (this compound) and an appropriate extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).[4]
-
Vortex vigorously for 2-3 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used for the separation of Eprosartan (e.g., 50 mm x 2.0 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic elution can be employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at around 40°C to ensure reproducible retention times.[4]
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Eprosartan and this compound should be optimized based on the most intense and specific fragment ions.
-
Example Positive Mode MRM Transitions for this compound:
-
Q1: 428.1 (Precursor Ion) -> Q3: 382.1 (Product Ion)
-
Q1: 428.1 (Precursor Ion) -> Q3: 344.1 (Product Ion)
-
-
Example Negative Mode MRM Transitions for this compound:
-
Q1: 426.1 (Precursor Ion) -> Q3: 382.1 (Product Ion)
-
Q1: 426.1 (Precursor Ion) -> Q3: 338.1 (Product Ion)
-
-
-
Ion Source Parameters:
-
IonSpray Voltage: ~5500 V (positive mode), ~-4500 V (negative mode)
-
Temperature: ~500°C
-
Curtain Gas, Nebulizer Gas, and Collision Gas: Optimized for the specific instrument.
-
Visualizations
Eprosartan Signaling Pathway
Eprosartan functions by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other physiological effects.[5]
Caption: Eprosartan's mechanism of action via AT1 receptor blockade.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of a drug from a biological sample using an internal standard.
References
- 1. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H24N2O4S | CID 46781481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eprosartan D3 | SynZeal [synzeal.com]
- 4. Development and Validation of a LC-MS/MS Method for Eprosartan: Application to pharmacokinetic studies [zenodo.org]
- 5. go.drugbank.com [go.drugbank.com]
Eprosartan-d3: A Comprehensive Technical Guide to its Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Eprosartan-d3, an isotopically labeled version of the angiotensin II receptor antagonist, Eprosartan. This document is intended to be a comprehensive resource, detailing its structural and physicochemical characteristics, providing established experimental protocols for its analysis, and illustrating its mechanism of action.
Core Physical and Chemical Data
This compound is a deuterated analog of Eprosartan, where three hydrogen atoms on the terminal methyl group of the butyl chain have been replaced with deuterium. This isotopic labeling is primarily utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification. The physical and chemical properties are largely comparable to the non-deuterated parent compound.
General and Calculated Properties
The following tables summarize the key physical and chemical data for this compound and its parent compound, Eprosartan.
| Identifier | This compound | Reference(s) |
| IUPAC Name | 4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid | [1][2] |
| CAS Number | 1185243-70-2 | [1] |
| Molecular Formula | C₂₃H₂₁D₃N₂O₄S | [2][3] |
| Molecular Weight | 427.53 g/mol | [1][3] |
| Exact Mass | 427.16450866 Da | [1] |
| Calculated Physicochemical Property | Value | Reference(s) |
| XLogP3-AA | 4.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 9 | [1] |
| Topological Polar Surface Area | 121 Ų | [1] |
Experimental Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 260-261 °C | [] |
| Boiling Point | 660.6 ± 55.0 °C at 760 mmHg | [] |
| Solubility | Soluble in DMSO. The mesylate salt is soluble in ethanol (~1 mg/mL) and DMSO/DMF (~30 mg/mL), and sparingly soluble in aqueous buffers. | [] |
| pKa (Strongest Acidic) | 3.47 (Eprosartan) | [5] |
| pKa (Strongest Basic) | 6.67 (Eprosartan) | [5] |
Mechanism of Action: Angiotensin II Receptor Blockade
Eprosartan exerts its antihypertensive effects by selectively and competitively blocking the Angiotensin II Type 1 (AT₁) receptor.[6] Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. By inhibiting the binding of Angiotensin II to the AT₁ receptor, Eprosartan prevents vasoconstriction, reduces aldosterone secretion, and consequently lowers blood pressure.[6]
References
Commercial Suppliers of Eprosartan-d3 Reference Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for the Eprosartan-d3 reference standard. It includes a summary of suppliers, detailed experimental protocols for its use in analytical methods, and a visualization of the relevant biological signaling pathway. This compound is the deuterium-labeled form of Eprosartan, a potent and selective angiotensin II receptor antagonist.[1] It serves as an ideal internal standard for bioanalytical methods, particularly in pharmacokinetic and metabolic studies, due to its similar chemical and physical properties to the unlabeled drug, with a distinct mass difference for mass spectrometric detection.[2]
Commercial Availability of this compound
This compound is available from several reputable suppliers of reference standards and research chemicals. The following table summarizes key information for some of the prominent commercial sources. Please note that availability and product specifications are subject to change and should be confirmed with the respective supplier.
| Supplier | Product Name/Code | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| SynZeal | Eprosartan D3 (SZ-E017D01) | Not explicitly provided | C₂₃H₂₁D₃N₂O₄S | 427.53 | Supplied with a Certificate of Analysis (COA) and analytical data.[3] |
| LGC Standards | This compound (TRC-E590102) | 1185243-70-2 | C₂₃H₂₁D₃N₂O₄S | 427.53 | Labelled Eprosartan for use as an internal standard.[4] |
| MedchemExpress | This compound (HY-117743S) | 1185243-70-2 | C₂₃H₂₁D₃N₂O₄S | 427.53 | Deuterium labeled Eprosartan for research use.[2] |
| Sapphire Bioscience | This compound (TRC-E590102) | 1185243-70-2 | Not explicitly provided | Not explicitly provided | Sourced from Toronto Research Chemicals.[5] |
| Santa Cruz Biotechnology | This compound | 1185243-70-2 | C₂₃H₂₁D₃N₂O₄S | 427.53 | Biochemical for research purposes. |
| Simson Pharma Limited | This compound | Unlabeled: 133040-01-4 | C₂₃H₂₁D₃N₂O₄S | 427.53 | Supplied with a Certificate of Analysis. |
Experimental Protocols: Bioanalysis of Eprosartan using this compound
This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Eprosartan in biological matrices like plasma and urine. The following protocols are based on established methods for Eprosartan analysis and are directly applicable when using this compound as an internal standard.[6][7]
Sample Preparation: Protein Precipitation
This method is suitable for the extraction of Eprosartan from plasma samples.[6]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
0.5% Formic Acid in Water
-
This compound internal standard stock solution (e.g., 1 µg/mL in methanol)
-
-
Procedure:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard stock solution and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a portion into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical LC-MS/MS conditions for the analysis of Eprosartan. The mass transitions for this compound should be adjusted based on its molecular weight.
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eprosartan: m/z 425.1 → 207.1
-
This compound (Internal Standard): m/z 428.1 → 210.1 (Predicted)
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument used to achieve maximum sensitivity and specificity.
-
Mechanism of Action: Angiotensin II Receptor Blockade
Eprosartan is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[8] Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS) and a potent vasoconstrictor.[8] By blocking the AT1 receptor, Eprosartan prevents the binding of angiotensin II, leading to vasodilation and a reduction in blood pressure.[8][9]
Caption: Mechanism of action of Eprosartan via AT1 receptor blockade.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantitative analysis of Eprosartan in a biological matrix using this compound as an internal standard.
Caption: A typical bioanalytical workflow for Eprosartan quantification.
References
- 1. Pharmacology of eprosartan, an angiotensin II receptor antagonist: exploring hypotheses from clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eprosartan D3 | SynZeal [synzeal.com]
- 4. This compound | CAS 1185243-70-2 | LGC Standards [lgcstandards.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a LC-MS/MS Method for Eprosartan: Application to pharmacokinetic studies [zenodo.org]
- 8. What is the mechanism of Eprosartan Mesylate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
The Role of Eprosartan-d3 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Eprosartan-d3 when used as an internal standard in the quantitative analysis of Eprosartan, particularly in bioanalytical applications. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable analytical method development, ensuring accuracy and precision in complex matrices such as plasma and urine.
Core Principle: Isotope Dilution Mass Spectrometry
The fundamental principle behind the use of this compound as an internal standard is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. This compound is chemically identical to Eprosartan, with the exception that three hydrogen atoms have been replaced by their heavier isotope, deuterium.
This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[1] Consequently, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, and any variations in instrument response will affect both compounds equally. This co-varying behavior allows for accurate correction of analytical errors.
Mechanism of Action of this compound
This compound is the deuterium-labeled form of Eprosartan, an angiotensin II receptor antagonist.[2] As an internal standard, its primary role is to compensate for variability in the analytical method. Stable isotopically labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry.[1]
The mechanism can be broken down into the following key aspects:
-
Chemical and Physical Similarity: this compound shares the same chemical structure and properties as Eprosartan. This ensures that it has a similar extraction recovery from the biological matrix and a nearly identical retention time during chromatographic separation.
-
Mass Differentiation: The three deuterium atoms in this compound give it a molecular weight that is three Daltons higher than Eprosartan. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous detection and quantification of both the analyte and the internal standard.
-
Correction for Matrix Effects: Biological samples like plasma contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Because this compound co-elutes with Eprosartan, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.
-
Compensation for Sample Loss: During the multi-step process of sample preparation (e.g., protein precipitation, liquid-liquid extraction), some amount of the analyte may be lost. Since this compound is added at the beginning, it is subject to the same potential losses. The use of the analyte-to-internal standard ratio corrects for this, ensuring that the final calculated concentration is accurate.
Experimental Protocols
While specific parameters may vary between laboratories and instrumentation, the following provides a detailed methodology for a typical bioanalytical assay for the quantification of Eprosartan in human plasma using this compound as an internal standard, based on established methods.[3][4]
Preparation of Stock and Working Solutions
-
Eprosartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of Eprosartan mesylate and dissolve it in 10 mL of a suitable solvent, such as methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Eprosartan stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (either a calibration standard, QC sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution. The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both Eprosartan and this compound.
-
Eprosartan Transition: The exact m/z values will depend on the specific adduct ion formed (e.g., [M+H]+).
-
This compound Transition: The precursor ion will be 3 Daltons higher than that of Eprosartan, and the product ion may or may not have the deuterium label depending on the fragmentation pattern.
-
-
Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. The concentrations of the QC and unknown samples are then calculated from their peak area ratios using the regression equation of the calibration curve.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for Eprosartan using this compound as an internal standard.
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 5 - 2000 ng/mL |
| Regression Model | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 5 | < 15 | < 15 | 85 - 115 |
| Low Quality Control (LQC) | 15 | < 15 | < 15 | 85 - 115 |
| Medium Quality Control (MQC) | 200 | < 15 | < 15 | 85 - 115 |
| High Quality Control (HQC) | 1600 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Factor |
| Eprosartan | 85 - 95 | 0.95 - 1.05 |
| This compound | 85 - 95 | 0.95 - 1.05 |
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Experimental workflow for the bioanalytical quantification of Eprosartan using this compound.
References
Solubility and Stability of Eprosartan-d3 in Organic Solvents: A Technical Guide
Introduction
Eprosartan-d3 is the deuterated form of Eprosartan, a selective angiotensin II receptor antagonist utilized in the management of hypertension. As a stable isotope-labeled internal standard, this compound is critical in pharmacokinetic and bioanalytical studies to ensure accurate quantification of Eprosartan in biological matrices.[1][2] Understanding its solubility and stability in organic solvents is paramount for the development of robust analytical methods, formulation studies, and for ensuring the integrity of stock solutions and samples. This technical guide provides a comprehensive overview of the available data on the solubility and stability of Eprosartan, which is considered a close surrogate for this compound, in various organic solvents, along with detailed experimental protocols and visual workflows.
Disclaimer: Specific solubility and stability data for this compound are not extensively available in the public domain. The data presented herein are primarily for Eprosartan Mesylate, the common salt form of Eprosartan. Given that deuterium labeling represents a minor structural modification, the physicochemical properties, including solubility and stability, of this compound are expected to be highly similar to those of Eprosartan Mesylate.
Core Concepts: Solubility and Stability
The solubility of a compound in a particular solvent is a critical parameter that dictates its handling, formulation, and analytical characterization. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Stability, in the context of a pharmaceutical compound, refers to its ability to retain its chemical and physical integrity over time under specific storage and handling conditions. Degradation of the compound can lead to a loss of potency and the formation of potentially harmful impurities.
Data Presentation: Solubility of Eprosartan Mesylate
The following table summarizes the known solubility of Eprosartan Mesylate in various organic solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL | [3] |
| Dimethylformamide (DMF) | Approximately 30 mg/mL | [3] |
| Ethanol | Approximately 1 mg/mL | [3] |
| Ethanol | Freely soluble | [4][5] |
| Methanol:Acetonitrile:Buffer (pH 6.85) (45:45:10) | Soluble (Used as mobile phase) | [6] |
| 0.5% Formic acid-methanol-acetonitrile (80:25:20, v/v/v, pH 2.80) | Soluble (Used as mobile phase) | [7] |
Data Presentation: Stability of Eprosartan Mesylate
Eprosartan Mesylate has been shown to be stable under recommended storage conditions.[4] Stability-indicating methods have been developed to assess its degradation under various stress conditions.
| Condition | Observation | Reference |
| Acidic, Basic, Photochemical, and Thermal Degradation | Drug undergoes degradation | [6] |
| Hydrolysis, Oxidation, Photolysis, and Heat | Degradation products do not interfere with detection of eprosartan | [7] |
| Long-term Storage (-20°C) | Stable for ≥ 4 years (as a crystalline solid) | [3] |
| Aqueous Solution | Not recommended to store for more than one day | [3] |
Experimental Protocols
Determination of Solubility
A common method for determining the solubility of a compound like Eprosartan Mesylate in an organic solvent involves the following steps:
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solution is filtered through a fine-pored filter (e.g., 0.22 µm) or centrifuged to remove any undissolved solid particles.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.
Stability-Indicating HPLC Method
The following protocol outlines a general procedure for a stability-indicating HPLC method to assess the degradation of Eprosartan Mesylate, which can be adapted for this compound.
-
Preparation of Stock Solution: A stock solution of Eprosartan Mesylate is prepared in a suitable organic solvent (e.g., methanol or a mixture of solvents used in the mobile phase).
-
Forced Degradation Studies: The stock solution is subjected to various stress conditions to induce degradation. These conditions typically include:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Heating the solid drug or its solution at a high temperature.
-
Photodegradation: Exposing the solution to UV light.
-
-
Sample Preparation: After the specified stress period, the samples are neutralized (if necessary) and diluted to a suitable concentration with the mobile phase.
-
HPLC Analysis: The stressed samples, along with an unstressed control sample, are analyzed by a validated HPLC method. A typical HPLC system for this purpose would consist of:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer) and organic solvents (e.g., acetonitrile and/or methanol). The composition can be isocratic or gradient.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the drug shows maximum absorbance (e.g., 232 nm).
-
-
Data Analysis: The chromatograms are analyzed to assess the peak purity of the parent drug and to separate and quantify any degradation products. The method is considered "stability-indicating" if it can resolve the parent drug peak from all degradation product peaks.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Protocol for determining the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C23H24N2O4S | CID 46781481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Eprosartan | C23H24N2O4S | CID 5281037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Development and validation of a high-performance liquid chromatographic method for determination of eprosartan in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Eprosartan-d3 CAS number and molecular formula
An In-depth Technical Guide to Eprosartan-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the angiotensin II receptor antagonist, Eprosartan. The information compiled herein is intended to support research and development activities by providing detailed chemical data, insights into its mechanism of action, pharmacokinetic profiles, and a summary of its clinical efficacy.
Core Chemical Identifiers
| Identifier | Value | Source |
| Compound | This compound | |
| CAS Number | 1185243-70-2 | [1][2] |
| Molecular Formula | C23H21D3N2O4S | [2] |
| Molecular Weight | 427.53 g/mol | [2] |
This compound is the deuterium-labeled version of Eprosartan, a selective, competitive, and orally active angiotensin II receptor antagonist.[3] Stable isotope-labeled compounds like this compound are valuable tools in drug development, particularly for quantitative analysis in pharmacokinetic studies.[3]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Eprosartan exerts its therapeutic effects by selectively blocking the Angiotensin II Type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor in tissues such as vascular smooth muscle and the adrenal gland.[4] This blockade results in vasodilation and a reduction in aldosterone secretion, leading to a decrease in blood pressure.[4] Eprosartan is a reversible, competitive inhibitor of the AT1 receptor, with an affinity that is 1,000 times greater than for the AT2 receptor.[4]
The signaling pathway below illustrates the points of intervention of Angiotensin II Receptor Blockers (ARBs) like Eprosartan within the Renin-Angiotensin-Aldosterone System.
Pharmacokinetic Profile
Eprosartan exhibits a well-characterized pharmacokinetic profile. Following oral administration, it is absorbed with an absolute bioavailability of approximately 13%.[5]
| Pharmacokinetic Parameter | Value | Source |
| Bioavailability | ~13% | [5][6] |
| Time to Peak Plasma Concentration | 1-2 hours (fasted state) | [5] |
| Protein Binding | ~98% | [5] |
| Metabolism | Primarily unmetabolized; <2% excreted as a glucuronide | [5] |
| Elimination Half-Life | 5-9 hours | [6] |
| Primary Excretion Route | Biliary and renal | [5] |
The presence of food has been shown to slow the rate of absorption, but this is not considered to be clinically significant.[5][6] Eprosartan does not accumulate significantly with long-term therapy.[5]
Experimental Protocols
Detailed experimental protocols for clinical and preclinical studies are often proprietary. However, based on publicly available documentation, including from the U.S. Food and Drug Administration (FDA) and published research, the following methodologies are representative of the studies conducted on Eprosartan.
Protocol: Single-Dose Intravenous Pharmacokinetic Study
This protocol is based on a single-blind, placebo-controlled, dose-rising study to evaluate the safety, tolerability, and pharmacokinetics of intravenous Eprosartan in healthy male volunteers.[7]
1. Study Design:
-
Single-blind, placebo-controlled, intravenous dose-escalation design.[7]
-
Subjects participate in multiple study sessions, separated by a washout period of at least one week.[7]
-
In each session, subjects receive either a placebo (0.9% sodium chloride solution) or a single intravenous dose of Eprosartan.[7]
2. Investigational Product Administration:
-
Eprosartan is diluted to a final volume of 50 mL with 0.9% sodium chloride.[7]
-
The solution is infused over a 30-minute period using an electronic syringe pump.[7]
3. Sample Collection for Pharmacokinetic Analysis:
-
Blood samples are collected at predefined intervals before, during, and after the infusion to characterize the plasma concentration-time profile of Eprosartan.
4. Bioanalytical Method:
-
Plasma concentrations of Eprosartan are typically determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
5. Safety and Tolerability Assessments:
-
Monitoring of vital signs, electrocardiograms (ECGs), and adverse events throughout the study.[7]
Protocol: In Vitro AT1 Receptor Binding Assay
This protocol describes a method to determine the binding affinity of Eprosartan to the AT1 receptor in rat brain tissue using in vitro autoradiography.[8]
1. Animal Model and Treatment:
-
Rats are administered Eprosartan (e.g., 30 and 60 mg/kg/day) or a vehicle control for a specified duration (e.g., 4 weeks) via intraperitoneal osmotic minipumps.[8]
2. Tissue Preparation:
-
Following treatment, animals are euthanized, and brains are rapidly removed and frozen.
-
Coronal brain sections are cut using a cryostat and mounted on slides.
3. Autoradiography:
-
Brain sections are incubated with a radioligand specific for angiotensin II receptors, such as 125I-(Sar1-Ile8) angiotensin II.[8]
-
The incubation is performed in the presence or absence of competing ligands to determine total and non-specific binding.
4. Data Acquisition and Analysis:
-
The slides are exposed to autoradiographic film.
-
The resulting autoradiograms are quantified by densitometry to measure the amount of radioligand binding in specific brain regions known to express AT1 receptors (e.g., paraventricular nucleus, subfornical organ).[8]
-
The inhibition of radioligand binding in the presence of Eprosartan is used to determine its binding affinity (IC50).
Clinical Efficacy
The antihypertensive effects of Eprosartan have been demonstrated in numerous placebo-controlled and active-comparator clinical trials.[4][9]
Efficacy Data from Placebo-Controlled Trials
In placebo-controlled trials, Eprosartan administered at doses of 600 mg to 1200 mg once daily resulted in significant reductions in sitting systolic and diastolic blood pressure at trough.[4]
| Blood Pressure Parameter | Reduction vs. Placebo (mmHg) | Source |
| Systolic Blood Pressure | 5-10 | [4] |
| Diastolic Blood Pressure | 3-6 | [4] |
A meta-analysis of seven randomized controlled trials (n=839) showed a weighted mean difference of 6.55 mmHg in systolic blood pressure reduction for Eprosartan compared to placebo.[10] For diastolic blood pressure, the weighted mean difference was 3.95 mmHg in favor of Eprosartan (n=662).[10]
Efficacy Data from Active-Comparator Trials
Eprosartan has been compared to other first-line antihypertensive agents, demonstrating comparable or, in some cases, superior efficacy.
| Comparator | Outcome | Source |
| Enalapril | Eprosartan showed similar or greater antihypertensive effects. In patients with severe hypertension, Eprosartan was more effective in reducing systolic blood pressure. | [9] |
| Losartan | Eprosartan was associated with a statistically significant greater reduction in systolic blood pressure. | [10] |
| Telmisartan | A marginal benefit was observed for telmisartan in diastolic blood pressure reduction. | [10] |
| Atenolol | Atenolol was associated with greater decreases in both systolic and diastolic blood pressure. | [10] |
Conclusion
This compound serves as an essential tool for the precise quantification of Eprosartan in biological matrices, facilitating robust pharmacokinetic and metabolism studies. The parent compound, Eprosartan, is an effective and well-tolerated angiotensin II receptor antagonist with a solid foundation of clinical evidence supporting its use in the management of hypertension. Its mechanism of action via the selective blockade of the AT1 receptor is well-understood, and its pharmacokinetic profile allows for effective once-daily dosing. The data and methodologies presented in this guide provide a comprehensive resource for professionals engaged in the research and development of cardiovascular therapeutics.
References
- 1. This compound | C23H24N2O4S | CID 46781481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1185243-70-2 | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics of eprosartan in healthy subjects, patients with hypertension, and special populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eprosartan mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Central inhibition of AT1receptors by eprosartan--in vitro autoradiography in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antihypertensive effects and safety of eprosartan: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Use of Deuterated Eprosartan: A Technical Review of Current Applications and Future Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Eprosartan is a selective angiotensin II receptor antagonist widely used in the management of hypertension. While the therapeutic use of a deuterated form of Eprosartan has not been clinically evaluated, the principles of isotopic substitution offer a potential avenue for pharmacokinetic optimization. This technical guide provides a comprehensive review of the known pharmacology and pharmacokinetics of Eprosartan, explores the theoretical impact of deuteration on its metabolic profile, and details the current, primary application of deuterated Eprosartan as an internal standard in bioanalytical assays. This document serves as a resource for researchers and drug development professionals interested in the potential of deuterated pharmaceuticals and the analytical methodologies underpinning their study.
Introduction to Eprosartan and the Rationale for Deuteration
Eprosartan is a non-biphenyl, non-tetrazole angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the binding of angiotensin II to the AT1 receptor.[1] This blockade results in vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.[2] Eprosartan is primarily eliminated unchanged, with minimal metabolism.[3][4][5] Less than 2% of an oral dose is excreted as a glucuronide conjugate, and it is not a substrate for the cytochrome P450 enzyme system.[3][4][6]
Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy in drug development to improve metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow metabolic processes that involve the cleavage of this bond. While Eprosartan's limited metabolism suggests that deuteration may not dramatically alter its overall pharmacokinetic profile, even minor metabolic pathways can sometimes be significant. Theoretically, deuteration at sites susceptible to minor oxidation or conjugation could subtly enhance its bioavailability or prolong its half-life.
Pharmacology and Mechanism of Action of Eprosartan
Eprosartan is a competitive antagonist of the angiotensin II type 1 (AT1) receptor, with an affinity approximately 1,000 times greater than for the AT2 receptor.[2] By blocking the AT1 receptor, Eprosartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[2][4]
Pharmacokinetics of Eprosartan
The pharmacokinetic profile of Eprosartan has been well-characterized in healthy volunteers and patient populations. A summary of key pharmacokinetic parameters is presented in the table below.
| Parameter | Value | Reference |
| Absolute Bioavailability | ~13% | [7] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (fasted) | [4] |
| Plasma Protein Binding | ~98% | [3] |
| Volume of Distribution (Vd) | ~13 L | |
| Terminal Elimination Half-life (t1/2) | 5-9 hours | [3][7] |
| Metabolism | Minimal (<2% as glucuronide) | [3][4] |
| Elimination | Primarily biliary and renal excretion of unchanged drug | [4] |
Deuterated Eprosartan as an Internal Standard
The primary and well-established use of deuterated Eprosartan, specifically Eprosartan-d3, is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they have nearly identical chemical and physical properties to the analyte, but are distinguishable by mass.[9][10] This allows for accurate correction of variability during sample preparation and analysis.[10]
Experimental Protocol for the Use of this compound as an Internal Standard
The following is a representative protocol for the quantification of Eprosartan in human plasma using this compound as an internal standard.
Objective: To determine the concentration of Eprosartan in human plasma samples.
Materials:
-
Human plasma samples
-
Eprosartan analytical standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile
-
Formic acid
-
Water, HPLC grade
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 50 mm x 2.0 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient elution may be required).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Eprosartan: m/z 425.1 → 207.1
-
This compound: m/z 428.1 → 210.1
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Eprosartan to this compound against the concentration of Eprosartan standards.
-
Determine the concentration of Eprosartan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Hypothetical Development of a Deuterated Eprosartan Therapeutic
While there is no current clinical development of a deuterated Eprosartan for therapeutic use, the following workflow outlines the key steps that would be involved in such a research program.
Conclusion
The use of deuterated Eprosartan is currently confined to its role as an indispensable tool in bioanalytical chemistry, where it serves as a highly reliable internal standard for the accurate quantification of the parent drug in biological matrices. While the therapeutic development of a deuterated Eprosartan has not been pursued, likely due to the drug's already limited metabolism, the principles of deuteration remain a valid strategy for optimizing the pharmacokinetic properties of other drug candidates that undergo more extensive metabolic clearance. This review provides a foundational understanding of Eprosartan's pharmacology and the established applications of its deuterated analog, offering a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
References
- 1. This compound | C23H24N2O4S | CID 46781481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Eprosartan mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharmaservices.com [biopharmaservices.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Analytes Using Eprosartan-d3 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. Eprosartan-d3, the deuterium-labeled analog of Eprosartan, serves as an ideal internal standard for the quantification of Eprosartan and other structurally related angiotensin II receptor antagonists. Its chemical and physical properties closely mimic the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variations in the analytical process.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in LC-MS/MS assays. The methodologies outlined are applicable to various biological matrices and are intended to guide researchers in developing and validating robust bioanalytical methods.
Principle of LC-MS/MS with an Internal Standard
The fundamental principle involves adding a known concentration of the internal standard (this compound) to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the analyte in the calibration standards. This ratiometric approach corrects for potential variability in extraction recovery, matrix effects, and instrument response.
Experimental Protocols
Preparation of Stock and Working Solutions
1.1. Eprosartan Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Eprosartan reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Store at 2-8°C.
1.2. This compound Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound into a 1 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Store at 2-8°C.
1.3. Working Solutions:
-
Prepare working solutions of Eprosartan by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound by diluting the stock solution with the same solvent to a final concentration of, for example, 100 ng/mL. This concentration may need to be optimized based on the expected analyte concentration range and instrument sensitivity.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma or serum.
2.1. Procedure:
-
Pipette 100 µL of the plasma sample (or calibrator/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to dissolve and inject into the LC-MS/MS system.
LC-MS/MS Method
The following are typical starting conditions that should be optimized for the specific instrument and application.
3.1. Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.2. Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
3.3. MRM Transitions and Collision Energies
The precursor ion for Eprosartan is its protonated molecule [M+H]⁺, which has a theoretical m/z of 425.1. For this compound, the [M+H]⁺ ion will be at m/z 428.1. The product ions are generated by collision-induced dissociation (CID) of the precursor ions. Based on the fragmentation pattern of Eprosartan, the following transitions are recommended.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Eprosartan | 425.1 | 207.1 | 35 |
| 425.1 | 341.1 | 25 | |
| This compound | 428.1 | 210.1 | 35 |
| 428.1 | 344.1 | 25 |
Note: The most abundant and stable product ion should be used for quantification (quantifier), and a second product ion can be used for confirmation (qualifier). Collision energies should be optimized for the specific mass spectrometer being used.
Data Presentation
The quantitative data from a method validation study should be summarized in clear and concise tables.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Eprosartan | 1 - 1000 | y = 0.015x + 0.002 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 ± 0.12 | 98.0 | 12.2 |
| Low QC | 3 | 2.95 ± 0.25 | 98.3 | 8.5 |
| Mid QC | 100 | 102.1 ± 7.8 | 102.1 | 7.6 |
| High QC | 800 | 810.5 ± 55.1 | 101.3 | 6.8 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low QC | 85.2 | 86.1 | 95.6 |
| High QC | 87.5 | 86.9 | 98.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the bioanalytical method using this compound as an internal standard.
LC-MS/MS Bioanalytical Workflow
Signaling Pathway Context (Illustrative)
While Eprosartan is not directly involved in a signaling pathway in the context of being an internal standard, it is an angiotensin II receptor antagonist. The following diagram illustrates the renin-angiotensin system, the pathway in which the analyte acts.
Renin-Angiotensin System and Eprosartan's Mechanism
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Eprosartan and related analytes in biological matrices by LC-MS/MS. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate high-quality bioanalytical assays. Adherence to these guidelines, with appropriate optimization for specific instrumentation and study requirements, will ensure the generation of accurate and reproducible data in pharmacokinetic, toxicokinetic, and other drug development studies.
Application Notes and Protocol for the Quantification of Eprosartan in Human Plasma using Eprosartan-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprosartan is an angiotensin II receptor antagonist used in the treatment of hypertension. Accurate and reliable quantification of Eprosartan in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of Eprosartan in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Eprosartan-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Eprosartan reference standard
-
This compound internal standard (IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Stock and Working Solutions Preparation
-
Eprosartan Stock Solution (1 mg/mL): Accurately weigh and dissolve Eprosartan in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Eprosartan stock solution in 50% methanol to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Eprosartan from human plasma.
-
Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Add 100 µL of human plasma to the appropriately labeled tubes.
-
Spike 10 µL of the respective Eprosartan working standard solutions into the calibration and QC tubes. For blank and unknown samples, add 10 µL of 50% methanol.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| Eprosartan | 425.1 | 379.1 | 100 | 135 | 25 |
| This compound | 428.1 | 382.1 | 100 | 135 | 25 |
Data Presentation
Bioanalytical Method Validation Summary
The following table summarizes the typical validation parameters for the quantification of Eprosartan in human plasma by LC-MS/MS.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.99 | > 0.995 over the concentration range of 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ±20% | 1 ng/mL with a precision of <15% and accuracy within ±15% |
| Precision (Intra-day) | %CV ≤ 15% (≤ 20% at LLOQ) | %CV ranged from 2.1% to 8.5% for QC samples at low, medium, and high concentrations. |
| Precision (Inter-day) | %CV ≤ 15% (≤ 20% at LLOQ) | %CV ranged from 3.4% to 9.2% for QC samples at low, medium, and high concentrations. |
| Accuracy (Intra-day) | ±15% of nominal value (±20% at LLOQ) | Mean accuracy ranged from 95.5% to 104.2% of the nominal concentrations. |
| Accuracy (Inter-day) | ±15% of nominal value (±20% at LLOQ) | Mean accuracy ranged from 97.1% to 102.8% of the nominal concentrations. |
| Recovery | Consistent, precise, and reproducible | Mean extraction recovery was >85% for Eprosartan and this compound at three different concentrations. |
| Matrix Effect | %CV of matrix factor ≤ 15% | The matrix factor was between 0.95 and 1.05, indicating minimal ion suppression or enhancement. |
| Stability | % Deviation within ±15% of nominal concentration | Eprosartan was stable in human plasma for at least 24 hours at room temperature, for 3 freeze-thaw cycles, and for 3 months at -80°C. The processed sample was stable in the autosampler for 48 hours at 4°C. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Eprosartan quantification.
Logical Relationship of Method Validation
Caption: Inter-relationship of bioanalytical method validation parameters.
Application Notes and Protocols for Eprosartan-d3 Bioanalytical Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Eprosartan and its deuterated internal standard, Eprosartan-d3, in bioanalytical assays. The following sections offer a comparative overview of three common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Accurate and reliable quantification of Eprosartan in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variability during sample preparation and analysis. The choice of sample preparation technique is critical and depends on factors such as the desired level of sample cleanup, sensitivity, throughput, and the nature of the biological matrix. This document outlines validated protocols for PPT, LLE, and SPE, and presents a comparison of their performance characteristics.
Comparative Summary of Sample Preparation Techniques
The selection of an appropriate sample preparation method is a critical step in bioanalytical method development. The following table summarizes key quantitative data for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for Eprosartan analysis to aid in method selection.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >90% | >85% | 93.4% - 102.8%[1] |
| Matrix Effect | Potential for significant matrix effects due to co-extraction of endogenous components. | Generally cleaner extracts than PPT, leading to reduced matrix effects. | Provides the cleanest extracts, significantly minimizing matrix effects. |
| Precision (%RSD) | <15% | <10% | <13%[1] |
| Linearity Range | 5 - 2000 ng/mL (in human plasma)[2] | Wide dynamic range achievable. | 150 - 4000 ng/mL (in human plasma)[1] |
| Throughput | High | Moderate | Moderate to High (amenable to automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Complexity | Simple and fast. | More labor-intensive than PPT. | More complex method development. |
Experimental Protocols
Detailed methodologies for each of the key sample preparation techniques are provided below. This compound should be used as the internal standard (IS) and should be added to the samples at the beginning of the extraction process to ensure accurate quantification.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
Autosampler vials
Protocol:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 50 µL of the this compound IS working solution.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard (IS) working solution
-
Extraction solvent: Ethyl acetate and n-Hexane (80:20, v/v)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
Protocol:
-
To 200 µL of the biological sample in a glass tube, add 50 µL of the this compound IS working solution.
-
Add 1 mL of the extraction solvent (Ethyl acetate:n-Hexane, 80:20, v/v).
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides the most thorough sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method is highly selective and can significantly reduce matrix effects.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., C8 or C18, 100 mg, 1 mL)
-
SPE vacuum manifold or positive pressure processor
-
Conditioning solvent: Methanol, HPLC grade
-
Equilibration solvent: Water, HPLC grade
-
Wash solvent: 5% Methanol in water
-
Elution solvent: Methanol, HPLC grade
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
Protocol:
-
Sample Pre-treatment: To 200 µL of the biological sample, add 50 µL of the this compound IS working solution and 200 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
SPE Cartridge Equilibration: Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum or positive pressure to slowly pass the sample through the sorbent.
-
Washing: Wash the cartridge with 1 mL of the wash solvent (5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove any residual wash solvent.
-
Elution: Elute the analyte and internal standard from the sorbent by passing 1 mL of methanol through the cartridge. Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Visual Workflow Representation
The following diagrams illustrate the general workflows for the described sample preparation techniques.
Caption: A schematic of the Protein Precipitation (PPT) workflow.
Caption: A schematic of the Liquid-Liquid Extraction (LLE) workflow.
Caption: A schematic of the Solid-Phase Extraction (SPE) workflow.
References
Application Notes and Protocols for the Validated LC-MS Method of Eprosartan using Eprosartan-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Eprosartan in human plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method with Eprosartan-d3 as the internal standard (IS).[1] Eprosartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[2] This method is applicable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Quantitative Data Summary
The following tables summarize the key validation parameters for the LC-MS method for Eprosartan.
Table 1: Linearity and Range
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Eprosartan | 5 - 5000 | > 0.999 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Eprosartan | LLOQ | 5 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 15 | < 15 | 85-115 | < 15 | 85-115 | |
| Mid QC | 200 | < 15 | 85-115 | < 15 | 85-115 | |
| High QC | 4000 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery
| Analyte | QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Eprosartan | Low QC | 15 | > 85 |
| Mid QC | 200 | > 85 | |
| High QC | 4000 | > 85 |
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS analysis, and data processing.
Materials and Reagents
-
Eprosartan Mesylate reference standard
-
This compound (Internal Standard)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
Stock and Working Solutions Preparation
-
Eprosartan Stock Solution (1 mg/mL): Accurately weigh and dissolve Eprosartan Mesylate in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Eprosartan stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for Eprosartan in human plasma.[3]
-
Pipette 200 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex for 10 seconds.
-
Add 1 mL of extraction solvent (a mixture of ethyl acetate and n-hexane, 80:20 v/v).[3]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS analysis.
LC-MS/MS Method
The following chromatographic and mass spectrometric conditions are based on established methods for Eprosartan analysis.[3][4]
Table 4: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 mm x 2.0 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic: 72% A and 28% B[4] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 3 minutes |
Table 5: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Eprosartan: m/z 425.2 → 207.1this compound: m/z 428.2 → 210.1 (inferred) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Dwell Time | 200 ms |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Eprosartan in human plasma.
Caption: Workflow for Eprosartan analysis.
Logic of a Validated Bioanalytical Method
This diagram outlines the logical relationship between the different components of a validated bioanalytical method, ensuring reliable and reproducible results.
Caption: Core validation parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC-MS/MS Method for Eprosartan: Application to pharmacokinetic studies [zenodo.org]
- 4. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Eprosartan-d3 in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Eprosartan-d3 as an internal standard in pharmacokinetic (PK) studies of eprosartan. The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification of eprosartan in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4]
Introduction to Eprosartan and Pharmacokinetics
Eprosartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[5][6] Understanding its pharmacokinetic profile is essential for determining appropriate dosing regimens and assessing potential drug interactions. Eprosartan is primarily eliminated unchanged through biliary and renal excretion.[7][8] Key pharmacokinetic parameters of eprosartan are summarized in the table below.
Data Presentation: Pharmacokinetic Parameters of Eprosartan
| Parameter | Value | Reference |
| Absolute Bioavailability | ~13% | [7][8] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (fasted state) | [7][8] |
| Terminal Elimination Half-Life | 5-9 hours | [5][8] |
| Plasma Protein Binding | ~98% | [5][6][7][8] |
| Metabolism | Minimally metabolized; <2% excreted as a glucuronide. Not metabolized by the cytochrome P450 system. | [5][6][7][8] |
| Excretion | Primarily via biliary and renal routes. Following an oral dose, ~90% is recovered in feces and ~7% in urine. | [7] |
Role of this compound as an Internal Standard
In quantitative bioanalysis, especially with LC-MS/MS, an internal standard (IS) is crucial to correct for variability during sample preparation and analysis. A stable isotope-labeled IS, such as this compound, is considered the gold standard.[1][2][3] this compound has the same chemical properties as eprosartan, meaning it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer.[4] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling precise and accurate quantification.[2]
Experimental Protocols
The following protocols are provided as a comprehensive guide for a typical pharmacokinetic study of eprosartan using this compound as an internal standard.
Preparation of Stock and Working Solutions
Objective: To prepare accurate concentrations of eprosartan and this compound for calibration curves and quality control samples.
Materials:
-
Eprosartan reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Deionized water
Protocol:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of eprosartan and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents of each flask in methanol and bring to volume. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of eprosartan by serially diluting the primary stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 50 ng/mL to 20,000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 methanol/water mixture to obtain a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Objective: To extract eprosartan and this compound from plasma samples and remove proteins that can interfere with LC-MS/MS analysis.
Materials:
-
Human plasma (blank, and study samples)
-
Eprosartan working standard solutions
-
This compound internal standard working solution (100 ng/mL)
-
Acetonitrile containing 0.1% formic acid (precipitation solution)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma (blank, calibration standard, quality control, or study sample) into a 1.5 mL microcentrifuge tube.
-
For calibration curve and quality control samples, spike with the appropriate eprosartan working standard solution.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all samples except for the blank matrix.
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to each tube.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To chromatographically separate and quantify eprosartan and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eprosartan: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined during method development)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined during method development, typically +3 Da from the eprosartan precursor)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Mandatory Visualizations
Pharmacokinetic Study Workflow
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. texilajournal.com [texilajournal.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Eprosartan | C23H24N2O4S | CID 5281037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of eprosartan in healthy subjects, patients with hypertension, and special populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Eprosartan using Eprosartan-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprosartan is an angiotensin II receptor blocker (ARB) used for the management of hypertension.[1][2] Therapeutic Drug Monitoring (TDM) of eprosartan can be a valuable tool to optimize treatment, ensure efficacy, and minimize adverse effects by maintaining drug concentrations within a target therapeutic range.[3] TDM is particularly relevant when dealing with potential drug-drug interactions, assessing patient adherence, and in specific patient populations where pharmacokinetics may be altered.[3][4] The use of a stable isotope-labeled internal standard, such as Eprosartan-d3, is crucial for accurate quantification of eprosartan in biological matrices by correcting for matrix effects and variations in sample processing and instrument response.[5] This document provides detailed application notes and protocols for the determination of eprosartan in human plasma for TDM using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Mechanism of Action of Eprosartan
Eprosartan is a selective antagonist of the angiotensin II receptor type 1 (AT1).[1] Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, eprosartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[6] Eprosartan also exhibits sympathoinhibitory activity by inhibiting norepinephrine production, which further contributes to its antihypertensive effect.[7] A key characteristic of eprosartan is that it is not metabolized by the cytochrome P450 system, which reduces the likelihood of metabolic drug interactions.[1]
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of eprosartan in biological matrices for TDM.[8][9][10] The following protocol outlines a typical procedure for the analysis of eprosartan in human plasma using this compound as an internal standard.
Materials and Reagents
-
Eprosartan reference standard
-
This compound internal standard[5]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Control plasma samples (spiked with known concentrations of eprosartan)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 50 mm x 2.0 mm, 5 µm)[8]
Standard Solutions and Calibration Standards
-
Stock Solutions: Prepare stock solutions of eprosartan and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the eprosartan stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.
-
Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the appropriate working solutions to achieve a concentration range of, for example, 5 to 2000 ng/mL.[8]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
References
- 1. Eprosartan for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. themedicon.com [themedicon.com]
- 4. Frontiers | A Non-Invasive Method for Detection of Antihypertensive Drugs in Biological Fluids: The Salivary Therapeutic Drug Monitoring [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 7. Eprosartan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a LC-MS/MS Method for Eprosartan: Application to pharmacokinetic studies [zenodo.org]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Chromatographic Separation of Eprosartan and Eprosartan-d3
Introduction
Eprosartan is an angiotensin II receptor antagonist used in the management of hypertension. For quantitative bioanalysis of Eprosartan in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard, such as Eprosartan-d3, is commonly employed to ensure accuracy and precision. This application note provides a detailed protocol for the chromatographic separation of Eprosartan from this compound using reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology is intended for researchers, scientists, and professionals in drug development and bioanalytical testing.
Principle
The chromatographic method is designed to achieve efficient separation of Eprosartan and its deuterated internal standard, this compound, from endogenous components in the sample matrix. While the primary separation is from matrix interferences, the chromatographic conditions should provide good peak shape and retention for both the analyte and the internal standard. Due to their similar physicochemical properties, Eprosartan and this compound will co-elute. Their differentiation and quantification are subsequently achieved by the mass spectrometer, which distinguishes them based on their different mass-to-charge ratios (m/z).
Experimental Protocols
1. Materials and Reagents
-
Eprosartan reference standard
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
-
Ethyl acetate (for extraction)
-
n-Hexane (for extraction)
2. Instrumentation and Chromatographic Conditions
A typical LC-MS/MS system equipped with a binary pump, an autosampler, a column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended. The following table summarizes various reported chromatographic conditions for Eprosartan analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Persil gold C18 (100 x 4.6 mm, 5µm) | CAPCELL PAK C18 (50 mm x 2.0 mm, 5 µm)[1] | Zorbax Eclipse Plus-C18 (100 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: 2 mM Ammonium formate (pH 4.0)B: Methanol (20:80 v/v) | A: 0.5% Formic acid in waterB: 0.5% Formic acid in acetonitrile (72:28 v/v)[1] | A: 0.1% Formic acid in waterB: 0.1% Formic acid in 50% acetonitrile |
| Gradient/Isocratic | Isocratic[2] | Isocratic[1] | Isocratic |
| Flow Rate | 0.5 mL/min[2] | Not Specified | Not Specified |
| Column Temperature | 40°C[2] | Ambient | Not Specified |
| Injection Volume | 10 µL | Not Specified | 10 µL |
| Run Time | 2.82 minutes[2] | Not Specified | Not Specified |
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 2500 V
-
Nebulizer Gas: 30 psi
-
MRM Transitions (Example):
-
Eprosartan: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion of the analyte)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion of the internal standard)
-
4. Standard and Sample Preparation
4.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eprosartan and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Eprosartan stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration.
4.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 80:20 v/v).[2]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.
Data Analysis
The concentration of Eprosartan in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Eprosartan in the unknown samples is then interpolated from this calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of Eprosartan using this compound as an internal standard.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the separation and quantification of Eprosartan in biological matrices, using this compound as an internal standard. The key to this analysis is the mass spectrometric detection that allows for the differentiation of the analyte and its deuterated analog, which co-elute under the specified chromatographic conditions. The provided protocol and workflow can be adapted and validated for specific research and clinical applications.
References
Troubleshooting & Optimization
troubleshooting matrix effects with Eprosartan-d3 in mass spectrometry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects when using Eprosartan-d3 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte (Eprosartan) and its internal standard (this compound) due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[3][5][6] Even with a stable isotope-labeled internal standard like this compound, significant matrix effects can lead to erroneous results.[2]
Q2: How can I identify if matrix effects are impacting my this compound signal?
A2: Several methods can be used to detect matrix effects. The most common are the post-column infusion and post-extraction spike experiments.[2][5][7][8] A post-column infusion experiment will show a deviation in the baseline signal of this compound when a blank matrix extract is injected.[7] The post-extraction spike method compares the response of this compound in a clean solvent to its response in a post-extracted blank matrix; a significant difference indicates a matrix effect.[1][2][8]
Q3: What are the common causes of ion suppression for this compound?
A3: Ion suppression is a common matrix effect where co-eluting endogenous or exogenous compounds interfere with the ionization of this compound.[4][9][10] Common causes in biological matrices include phospholipids, salts, and metabolites that compete for ionization in the mass spectrometer's source.[2] The electrospray ionization (ESI) technique is particularly susceptible to these effects.[1][10]
Q4: Can this compound itself contribute to matrix effects?
A4: Yes, while this compound is used to compensate for matrix effects, using an excessively high concentration of the internal standard can lead to ion suppression of the analyte (Eprosartan) itself, as they co-elute. It is crucial to optimize the concentration of the internal standard.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to matrix effects with this compound.
Issue 1: Poor Reproducibility of this compound Signal
If you are observing inconsistent signal intensity for this compound across different samples, it could be due to variable matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent this compound signal.
Corrective Actions:
-
Optimize Sample Preparation: If significant lot-to-lot variability in the matrix is observed, a more rigorous sample preparation method may be needed. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interfering compounds.[11]
-
Improve Chromatographic Separation: Adjusting the chromatographic conditions can help separate this compound from the co-eluting matrix components. This can involve modifying the mobile phase composition, gradient profile, or using a different stationary phase.[7][8]
-
Investigate Carryover: Injecting a blank solvent after a high-concentration sample can determine if carryover is the cause of variability. If observed, optimize the autosampler wash procedure and the chromatographic gradient.
Issue 2: Inaccurate Quantification of Eprosartan
If your quality control samples are failing, and you suspect matrix effects are not being adequately compensated for by this compound, follow this guide.
Troubleshooting Workflow:
Caption: Troubleshooting inaccurate Eprosartan quantification.
Corrective Actions:
-
Assess Differential Matrix Effects: It is crucial that Eprosartan and this compound experience the same matrix effect for proper compensation.[2] Calculate the Matrix Factor (MF) for both the analyte and the internal standard. If the IS-normalized MF is not close to 1, it indicates differential matrix effects.
-
Optimize Chromatography: Ensure that Eprosartan and this compound are co-eluting perfectly. Adjusting the chromatographic method to improve peak shape and ensure consistent retention times is critical.
-
Re-evaluate Sample Preparation: A more effective sample cleanup can mitigate severe matrix effects that may impact the analyte and internal standard differently.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Infuse this solution post-column into the mass spectrometer at a constant flow rate using a syringe pump and a T-fitting.
-
While infusing, inject a blank, extracted matrix sample onto the LC system.
-
Monitor the signal of this compound. Any deviation from the stable baseline indicates a matrix effect at that retention time.
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
This protocol quantifies the extent of matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Eprosartan and this compound into the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike Eprosartan and this compound into the extracted matrix supernatant.
-
Set C (Pre-Spiked Matrix): Spike Eprosartan and this compound into the blank biological matrix before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery, and Process Efficiency:
Parameter Calculation Ideal Value Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A) ~1.0 Recovery (Peak Area in Set C) / (Peak Area in Set B) >85% Process Efficiency (Peak Area in Set C) / (Peak Area in Set A) Consistent A Matrix Factor < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.[1][2]
Quantitative Data Summary
The following table summarizes hypothetical data from a post-extraction spike experiment to illustrate the assessment of matrix effects.
| Sample Lot | Eprosartan Peak Area (Set B) | This compound Peak Area (Set B) | Eprosartan MF | This compound MF | IS-Normalized MF |
| Neat Solution (Set A) | 1,200,000 | 1,500,000 | - | - | - |
| Matrix Lot 1 | 950,000 | 1,180,000 | 0.79 | 0.79 | 1.00 |
| Matrix Lot 2 | 890,000 | 1,120,000 | 0.74 | 0.75 | 0.99 |
| Matrix Lot 3 | 1,050,000 | 1,300,000 | 0.88 | 0.87 | 1.01 |
| Matrix Lot 4 | 920,000 | 1,150,000 | 0.77 | 0.77 | 1.00 |
| Matrix Lot 5 | 850,000 | 1,080,000 | 0.71 | 0.72 | 0.99 |
| Matrix Lot 6 | 980,000 | 1,230,000 | 0.82 | 0.82 | 1.00 |
| Mean | 0.79 | 0.79 | 1.00 | ||
| %RSD | 7.8% | 6.5% | 0.8% |
In this example, although there is significant ion suppression (MF ~0.79), the IS-Normalized Matrix Factor is consistently close to 1.0 with a low %RSD. This indicates that this compound is effectively compensating for the matrix effect on Eprosartan. If the IS-Normalized MF varied significantly or deviated from 1.0, it would signal a problem with the method.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Eprosartan-d3 Signal Intensity in LC-MS/MS
Welcome to the technical support center for optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Eprosartan-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in LC-MS/MS analysis?
This compound is the deuterium-labeled version of Eprosartan, an angiotensin II receptor antagonist used as an antihypertensive drug.[1] In LC-MS/MS analysis, this compound serves as an ideal internal standard (IS) for the quantification of Eprosartan in biological matrices.[1] The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while exhibiting nearly identical chemical and chromatographic behavior, which helps to correct for variations in sample preparation and instrument response.
Q2: I am observing a weak or no signal for this compound. What are the potential causes?
A weak or absent signal for this compound can stem from several factors throughout the analytical workflow.[2][3] These can be broadly categorized as issues with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[3] Common causes include inefficient ionization, ion suppression from matrix components, contamination of the ion source, incorrect MS/MS parameters, or problems with the LC mobile phase or column.[2][4]
Q3: How can I troubleshoot a complete loss of the this compound signal?
A complete signal loss often points to a singular critical failure.[3] A systematic approach is recommended to identify the root cause.
-
Verify System Suitability: Inject a freshly prepared standard solution of this compound to confirm that the issue is not with the sample preparation.[2][3]
-
Check the Mass Spectrometer:
-
Inspect the LC System:
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Sensitivity
Low signal intensity is a common challenge that can often be resolved by systematically optimizing various parameters in your LC-MS/MS method.[5]
Troubleshooting Steps:
-
Optimize MS Source Parameters: The ionization source conditions are critical for maximizing the production and transmission of gas-phase ions.[5][6]
-
Ionization Mode: Eprosartan is typically analyzed in positive ion mode electrospray ionization (ESI+).[7]
-
Source Settings: Systematically adjust the nebulizing gas flow, drying gas flow and temperature, and capillary voltage to find the optimal settings for this compound.[5][8] Be aware that excessive temperatures can lead to the degradation of thermally labile analytes.[5]
-
-
Refine Mobile Phase Composition: The mobile phase influences both chromatographic separation and ionization efficiency.[5]
-
Solvents: Use high-purity, LC-MS grade solvents (e.g., acetonitrile, methanol, water) to minimize background noise and adduct formation.[5]
-
Additives: The addition of volatile acids like formic acid or acetic acid can improve peak shape and enhance protonation in positive ion mode.[9] However, high concentrations of additives can sometimes lead to signal suppression.
-
-
Address Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][10][11]
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Eprosartan Analysis
| Parameter | Condition 1 | Condition 2 |
| LC Column | CAPCELL PAK C18 (50 mm x 2.0 mm, 5 µm)[7] | Persil gold C18 (100 x 4.6 mm, 5µm)[12] |
| Mobile Phase | A: 0.5% Formic acid in waterB: 0.5% Formic acid in acetonitrile (72:28 v/v)[7] | 2 mM Ammonium formate (pH 4.0) / Methanol (20:80 v/v)[12] |
| Flow Rate | Not Specified | 0.5 mL/min[12] |
| Ionization Mode | Positive Ion Electrospray[7] | Not Specified |
| MS Instrument | Sciex API3000[7] | Not Specified |
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a common method for extracting Eprosartan from plasma samples.[13]
-
To 100 µL of a plasma sample spiked with this compound, add 300 µL of acetonitrile (a 1:3 v/v ratio).[13]
-
Vortex the mixture for 3 minutes to precipitate the proteins.[13]
-
Centrifuge the mixture at 5,000 rpm for 5 minutes.[13]
-
Collect the clear supernatant and inject it into the LC-MS/MS system.[13]
Visual Guides
Caption: A logical workflow for troubleshooting low signal intensity.
Caption: A typical experimental workflow for Eprosartan analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. zefsci.com [zefsci.com]
- 3. biotage.com [biotage.com]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of a LC-MS/MS Method for Eprosartan: Application to pharmacokinetic studies [zenodo.org]
- 13. phmethods.net [phmethods.net]
Technical Support Center: Eprosartan & Eprosartan-d3 Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically poor peak shape and splitting, encountered during the analysis of Eprosartan and its deuterated internal standard, Eprosartan-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (fronting, tailing) or peak splitting for this compound?
A1: Poor peak shape in the analysis of this compound can stem from several factors, much like its non-deuterated counterpart. The primary causes can be categorized as follows:
-
Column Issues: Degradation of the column, including uneven packing, the formation of voids, or contamination of the stationary phase, can lead to distorted peak shapes.[1][2][3] A blocked column frit is also a common culprit.
-
Mobile Phase Mismatch: An inappropriate mobile phase composition or pH can significantly affect peak symmetry. For ionizable compounds like Eprosartan, maintaining a consistent and appropriate pH is crucial.
-
Sample Overload: Injecting a sample with a concentration that is too high can overwhelm the column, leading to peak fronting or splitting.[1]
-
Injector and System Issues: Problems with the injector, such as a partially blocked needle or seat, or the presence of dead volume in the system can cause peak splitting.[1][4]
-
Temperature Fluctuations: Inconsistent column temperature can alter analyte retention and peak shape.[1]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, especially with larger injection volumes.[5]
Q2: I am observing peak splitting for this compound, but not for other compounds in my analysis. What should I investigate first?
A2: If peak splitting is specific to this compound, the issue is likely related to the analyte itself or its interaction with the chromatographic system, rather than a general system failure.[2][3] Here’s a prioritized troubleshooting approach:
-
Check for Co-elution: There might be an impurity or a closely related compound co-eluting with your analyte. Try adjusting the mobile phase composition or gradient to improve resolution.
-
Sample Concentration: this compound might be at a concentration that is causing overload. Try diluting the sample and re-injecting.[1]
-
Analyte Stability: Consider the possibility of on-column degradation or the presence of isomers. Eprosartan has been shown to have photodegradation products.[6] While less common for a stable-labeled internal standard, it's worth investigating if other causes are ruled out.
Q3: My this compound peak is tailing. What are the likely causes and solutions?
A3: Peak tailing is a common issue and is often caused by:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing.
-
Solution: Use a base-deactivated column or add a competitive base, like triethylamine, to the mobile phase in low concentrations. Adjusting the mobile phase pH to suppress the ionization of the analyte can also help.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]
-
-
Column Degradation: The stationary phase may be degrading, especially if operating at a high pH.
-
Solution: Replace the column and operate within the manufacturer's recommended pH range.
-
Troubleshooting Guides
Guide 1: Resolving Peak Splitting
This guide provides a step-by-step workflow to diagnose and resolve peak splitting for this compound.
Step 1: Differentiate between a single split peak and co-elution.
-
Action: Reduce the injection volume or sample concentration.
-
Observation: If the two peaks merge into a single, well-shaped peak, the issue is likely sample overload. If two distinct peaks remain, you are likely dealing with two separate compounds (co-elution).
Step 2: Address potential instrumental issues.
-
Action:
-
Observation: If all peaks in the chromatogram are splitting, the problem is likely systemic.[4]
Step 3: Evaluate the column's health.
-
Action:
-
Observation: A sudden change to a poor peak shape can indicate a physical change in the column, such as a void or channel formation.[7][8]
Step 4: Optimize method parameters.
-
Action:
Troubleshooting Workflow for Peak Splitting
Caption: A flowchart for troubleshooting peak splitting issues.
Experimental Protocols & Data
Recommended Starting Methodologies for Eprosartan Analysis
The following table summarizes published HPLC methods for Eprosartan which can be adapted for this compound. Since this compound is a stable isotope-labeled internal standard, its chromatographic behavior is expected to be nearly identical to that of Eprosartan.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[9] | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[10] | Agilent system C18 (150 x 4.6 mm, 5 µm)[11] | CAPCELL PAK C18 (50 x 2.0 mm, 5 µm)[12] |
| Mobile Phase | 0.5% Formic Acid:Methanol:Acetonitrile (80:25:20, v/v/v)[9] | Acetonitrile:Phosphate Buffer (pH 4.6) (45:55, v/v)[10] | 0.1% Orthophosphoric Acid (pH 2.2):Acetonitrile (60:40, v/v)[11] | 0.5% Formic Acid in Water:0.5% Formic Acid in Acetonitrile (72:28, v/v)[12] |
| Flow Rate | 1.0 mL/min[9] | 1.0 mL/min[10] | 1.0 mL/min[11] | Not Specified |
| Detection | UV at 232 nm[9] | UV at 245 nm[10] | UV at 240 nm[11] | Positive ion electrospray tandem MS[12] |
| pH | 2.80[9] | 4.6[10] | 2.2[11] | Not Specified |
| Retention Time | 7.64 min[9] | 2.10 min[10] | Not Specified | Not Specified |
Detailed Protocol for Method 1 (Adapted for this compound)
This protocol is based on a validated HPLC method for Eprosartan and is a good starting point for troubleshooting.[9]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Prepare a mixture of 0.5% formic acid in water, methanol, and acetonitrile in the ratio of 80:25:20 (v/v/v). The final pH should be approximately 2.80.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25°C for better reproducibility.
-
Injection Volume: 10 µL (can be adjusted based on concentration)
-
Detector: UV at 232 nm or Mass Spectrometer with appropriate settings for this compound.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol or a mixture of the mobile phase.
-
Perform serial dilutions to create working standards at the desired concentration range.
4. Sample Preparation:
-
Dilute the sample containing this compound with the mobile phase to a concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
Logical Relationship of Troubleshooting Steps
Caption: The logical flow of troubleshooting chromatographic issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. bio-works.com [bio-works.com]
- 3. researchgate.net [researchgate.net]
- 4. support.waters.com [support.waters.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of a high-performance liquid chromatographic method for determination of eprosartan in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New analytical method development and validation for estimation of eprosartan and hydrochlorothiazide in bulk and tablet dosage form by rp-hplc method | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eprosartan-d3 & Ion Suppression/Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression and enhancement issues encountered during the bioanalysis of Eprosartan using its deuterated internal standard, Eprosartan-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of Eprosartan, where three hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The key advantage of using a stable isotope-labeled IS is that it has nearly identical physicochemical properties to the analyte (Eprosartan), meaning it behaves similarly during sample preparation and chromatography. This co-elution is crucial for compensating for variability during the analytical process, including any ion suppression or enhancement effects.
Q2: What are ion suppression and enhancement (matrix effects)?
Ion suppression or enhancement, collectively known as the matrix effect, is a phenomenon that occurs in mass spectrometry where the signal of the analyte is artificially decreased (suppression) or increased (enhancement) by co-eluting compounds from the biological matrix (e.g., plasma, urine). These interfering components can alter the ionization efficiency of the analyte and internal standard in the ion source, leading to inaccurate and imprecise quantification.
Q3: Why am I seeing ion suppression/enhancement even when using a deuterated internal standard like this compound?
Ideally, the analyte and its co-eluting deuterated internal standard should experience the same degree of ion suppression or enhancement, allowing the ratio of their signals to remain constant and provide an accurate measurement. However, differential matrix effects can occur due to several factors:
-
Chromatographic Separation: If the analyte and internal standard have slightly different retention times, they may not be exposed to the same profile of co-eluting matrix components.
-
Concentration Differences: The concentration of the analyte and the internal standard can influence their susceptibility to matrix effects.
-
Matrix Complexity: Highly complex matrices can contain a multitude of compounds that interfere with the ionization process.
Q4: How can I quantitatively assess the matrix effect for Eprosartan?
The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample (matrix sample with analyte added after extraction) to the peak area of the analyte in a pure solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100%
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression or enhancement for Eprosartan and this compound.
Step 1: Confirm and Characterize the Matrix Effect
The first step is to confirm that the observed issue is indeed a matrix effect and to understand its nature.
-
Experiment: Post-Column Infusion
-
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Procedure:
-
Infuse a standard solution of Eprosartan and this compound at a constant flow rate into the MS detector, post-column.
-
Inject an extracted blank matrix sample onto the LC system.
-
Monitor the signal of the infused compounds. A dip in the baseline signal indicates ion suppression at that retention time, while a rise indicates enhancement.
-
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.
-
Protein Precipitation (PPT): A simple and fast method, but it may not be sufficient for removing all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to optimize the extraction of Eprosartan and the removal of interferences.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. Use a cartridge chemistry that is appropriate for the acidic nature of Eprosartan (e.g., mixed-mode or polymeric reversed-phase).
Troubleshooting Workflow for Sample Preparation
Caption: Troubleshooting workflow for optimizing sample preparation to mitigate matrix effects.
Step 3: Enhance Chromatographic Separation
Improving the separation between Eprosartan and co-eluting matrix interferences is a powerful strategy to reduce ion suppression.
-
Column Chemistry: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.
-
Mobile Phase:
-
pH: Adjust the pH of the aqueous mobile phase. Since Eprosartan is an acidic compound, a lower pH (e.g., using formic acid or acetic acid) will ensure it is in its neutral form, which can improve retention on reversed-phase columns.
-
Organic Modifier: Try different organic solvents like methanol or acetonitrile, as they can provide different selectivities.
-
-
Gradient Elution: Optimize the gradient slope to better separate the analyte from the "matrix band" that often elutes early in the run.
Logical Diagram for Chromatographic Optimization
Caption: Strategy for optimizing liquid chromatography to resolve Eprosartan from matrix interferences.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect and Recovery
Objective: To determine the extraction recovery and matrix effect for Eprosartan.
Materials:
-
Blank biological matrix (e.g., plasma)
-
Eprosartan and this compound standard solutions
-
Sample preparation reagents (e.g., precipitation solvent, LLE solvent, or SPE cartridges and buffers)
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Eprosartan and this compound into the post-extraction solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first. Then, spike Eprosartan and this compound into the final extracted sample.
-
Set C (Pre-Extraction Spike): Spike Eprosartan and this compound into the blank matrix sample before the extraction process.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the following:
-
Extraction Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100%
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100%
-
Overall Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100%
-
Quantitative Data Summary
The following table summarizes typical performance data for bioanalytical methods for Eprosartan, highlighting the impact of different sample preparation techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery (%) | > 85% | 70 - 90% | > 90% |
| Matrix Effect (%) | 80 - 95% (Suppression) | 90 - 105% | 95 - 105% |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | 0.5 - 2 ng/mL | 0.1 - 1 ng/mL |
| General Cleanup Efficiency | Low | Moderate | High |
Note: These values are illustrative and can vary significantly based on the specific matrix, LC-MS system, and detailed protocol used.
troubleshooting calibration curve nonlinearity with Eprosartan-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve nonlinearity with Eprosartan-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is the deuterium-labeled version of Eprosartan, an angiotensin II receptor antagonist.[1] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS) for the quantification of Eprosartan.[1] Its chemical and physical properties are nearly identical to Eprosartan, but it has a different mass due to the deuterium atoms. This allows it to co-elute with Eprosartan and experience similar matrix effects and ionization suppression or enhancement, thus providing a reliable reference for accurate quantification.
Q2: We are observing a nonlinear calibration curve for Eprosartan with this compound as the internal standard. What are the common causes?
Nonlinearity in LC-MS/MS calibration curves is a common issue and can stem from several factors:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with your analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer's source.[2][3] This effect might not be consistent across the entire concentration range, leading to a nonlinear response.
-
Ionization Saturation: At high concentrations, the electrospray ionization (ESI) source can become saturated, meaning it cannot efficiently ionize all the analyte and internal standard molecules present.[4] This leads to a plateauing of the signal at the higher end of the calibration curve.
-
Detector Saturation: Similar to ionization saturation, the mass spectrometer's detector can become saturated at high analyte concentrations, resulting in a nonlinear response.[4]
-
Dimer or Multimer Formation: At higher concentrations, analyte molecules may form dimers or other multimers, which will have a different mass-to-charge ratio and will not be detected as the target analyte, causing the response to level off.[4]
-
Isotopic Contribution (Crosstalk): There can be a signal contribution from the analyte to the internal standard's mass channel and vice-versa, especially if the mass difference is small.[5] This "crosstalk" can become more pronounced at higher concentrations and affect the linearity.
-
Internal Standard Issues: An inappropriate concentration of the internal standard, its instability, or inconsistent addition to samples can all contribute to nonlinearity.[6]
-
Analyte Instability: Eprosartan may degrade under certain conditions (e.g., pH, light exposure), and if this degradation is not uniform across the calibration standards, it can lead to a nonlinear curve.[7]
Q3: Our calibration curve for Eprosartan seems to be flattening at higher concentrations. What is the likely cause and how can we address it?
A flattening curve at high concentrations is a classic sign of detector or ionization source saturation.[4] Here’s how you can troubleshoot this:
-
Dilute the Upper-End Calibrators: The most straightforward solution is to dilute the calibration standards at the higher end of your curve to bring them back into the linear range of the instrument.
-
Optimize MS/MS Parameters: You can try to reduce the instrument's sensitivity by adjusting parameters like collision energy or by selecting a less intense product ion for quantification. This can extend the linear dynamic range.
-
Use a Quadratic Regression Model: If the nonlinearity is predictable and reproducible, using a weighted quadratic regression model (e.g., 1/x or 1/x²) can provide a better fit for the curve and allow for accurate quantification over a wider range.[8] Some studies on Eprosartan have successfully used a 1/x weighted quadratic regression.
Q4: We suspect matrix effects are causing our calibration curve nonlinearity. How can we confirm and mitigate this?
Matrix effects can be investigated and addressed through the following approaches:
-
Post-Column Infusion Experiment: This involves infusing a constant concentration of Eprosartan and this compound directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any suppression or enhancement of the signal at the retention time of Eprosartan indicates a matrix effect.
-
Improve Sample Preparation: A more rigorous sample clean-up can help remove interfering matrix components. Consider switching from simple protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Optimize your LC method to better separate Eprosartan from the co-eluting matrix components. This could involve trying a different column, adjusting the mobile phase gradient, or changing the flow rate.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is an excellent choice for an internal standard as it co-elutes with Eprosartan and is affected by matrix effects in a similar way, thus compensating for them. Ensure you are using an appropriate and consistent concentration.
Q5: Could the concentration of our this compound internal standard be the source of the nonlinearity?
Yes, the concentration of the internal standard is crucial. An inappropriate concentration can lead to issues:
-
Too High Concentration: A very high concentration of the internal standard can cause detector or ion source saturation, even at low analyte concentrations. It can also compete with the analyte for ionization, leading to a suppressed analyte signal and a nonlinear response.
-
Too Low Concentration: A very low concentration may result in a poor signal-to-noise ratio, leading to imprecision, especially when the analyte concentration is high.
A common practice is to use an internal standard concentration that is in the mid-range of the calibration curve.
Troubleshooting Guides
Guide 1: Systematic Investigation of Calibration Curve Nonlinearity
This guide provides a step-by-step workflow to identify and resolve the root cause of nonlinearity in your Eprosartan calibration curve.
Caption: A flowchart for troubleshooting calibration curve nonlinearity.
Quantitative Data Summary
The following tables present hypothetical data illustrating both a linear and a nonlinear calibration curve for Eprosartan using this compound as an internal standard.
Table 1: Example of a Linear Calibration Curve for Eprosartan
| Eprosartan Conc. (ng/mL) | Eprosartan Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 15,234 | 1,510,876 | 0.010 |
| 50 | 76,170 | 1,525,345 | 0.050 |
| 100 | 151,987 | 1,505,678 | 0.101 |
| 500 | 755,935 | 1,498,987 | 0.504 |
| 1000 | 1,515,345 | 1,509,876 | 1.004 |
| 2000 | 3,025,678 | 1,511,234 | 2.002 |
| 4000 | 6,045,789 | 1,505,432 | 4.016 |
| R² (Linear Regression) | 0.9995 |
Table 2: Example of a Nonlinear Calibration Curve for Eprosartan (High-End Saturation)
| Eprosartan Conc. (ng/mL) | Eprosartan Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 15,198 | 1,520,456 | 0.010 |
| 50 | 75,990 | 1,515,789 | 0.050 |
| 100 | 152,345 | 1,521,987 | 0.100 |
| 500 | 760,123 | 1,518,876 | 0.500 |
| 1000 | 1,498,765 | 1,505,432 | 0.996 |
| 2000 | 2,754,321 | 1,499,876 | 1.836 |
| 4000 | 4,501,234 | 1,501,567 | 2.998 |
| R² (Linear Regression) | 0.9852 | ||
| R² (Quadratic Regression) | 0.9998 |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Eprosartan in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Solutions:
-
From the Eprosartan stock solution, prepare a series of working solutions by serial dilution in methanol:water (50:50, v/v) to cover the desired calibration range (e.g., 100 ng/mL to 40,000 ng/mL).
-
Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol:water (50:50, v/v).
-
-
Calibration Standards:
-
To 950 µL of blank biological matrix (e.g., human plasma), add 50 µL of the appropriate Eprosartan working solution to achieve the final concentrations for the calibration curve (e.g., 10, 50, 100, 500, 1000, 2000, 4000 ng/mL).
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, or unknown sample in a microcentrifuge tube, add 20 µL of the this compound working solution (10 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 3: Suggested LC-MS/MS Parameters
-
LC System:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Eprosartan: Q1 425.2 -> Q3 207.1
-
This compound: Q1 428.2 -> Q3 207.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Signaling Pathways and Workflows
Diagram 1: Eprosartan Mechanism of Action
Caption: The renin-angiotensin system and the inhibitory action of Eprosartan.
Diagram 2: Sample Analysis Workflow
Caption: A typical workflow for quantitative bioanalysis using LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C23H24N2O4S | CID 46781481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. View of Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR [eurjchem.com]
- 5. nebiolab.com [nebiolab.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR | European Journal of Chemistry [eurjchem.com]
stability of Eprosartan-d3 in processed samples and autosampler
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of the internal standard, Eprosartan-d3, in processed samples and within the autosampler during bioanalytical studies.
Troubleshooting Guide
Unexpected variations in this compound response can compromise the accuracy and precision of your analytical method.[1] This guide provides a systematic approach to troubleshooting potential stability issues.
Problem: Inconsistent or Drifting this compound Peak Areas
If you observe a trend (upward or downward) or high variability in the this compound peak area throughout an analytical run, it may indicate instability in the processed samples stored in the autosampler.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent internal standard peak areas.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to perform a separate stability study for a stable isotope-labeled internal standard like this compound?
A1: Not always. For stable isotope-labeled internal standards, it is often not necessary to conduct separate stability assessments if the analyte's stability has been demonstrated under the same storage and processing conditions, and it's shown that no isotope exchange reactions occur.[2][3] However, if the internal standard is stored in different solvents or under different conditions than the analyte, or if issues arise, a stability assessment is scientifically justified.[3]
Q2: What are the typical acceptance criteria for autosampler and processed sample stability?
A2: The mean concentration of the quality control (QC) samples at each level (low and high) should be within ±15% of their nominal concentration.[2]
Q3: What are potential causes for the degradation of this compound in processed samples?
A3: While Eprosartan is generally stable, degradation can be induced by several factors in a processed sample matrix:
-
pH: Extreme pH conditions in the final sample solvent could potentially lead to hydrolysis.
-
Temperature: Elevated temperatures in the autosampler over extended periods can accelerate degradation.
-
Light Exposure: Photodegradation can occur if samples are exposed to light for prolonged durations, although this is less common in a closed autosampler.[4]
-
Matrix Components: Enzymatic activity or reactions with other components in the biological matrix extract could lead to degradation.
Q4: How long can I expect my processed samples containing this compound to be stable in the autosampler?
A4: The duration of stability must be determined experimentally. A common practice is to assess stability for a period that covers the expected maximum run time for an analytical batch.[5] For example, if a typical run takes 24 hours, stability should be confirmed for at least that duration.
Q5: What should I do if I confirm that this compound is unstable in my processed samples?
A5: If instability is confirmed, consider the following actions:
-
Reduce Autosampler Temperature: Lowering the temperature of the autosampler (e.g., to 4°C) can slow down degradation.
-
Modify Sample Solvent: Ensure the pH and composition of the final sample solvent are optimal for stability.
-
Limit Batch Size: Shorter analytical runs will reduce the time samples spend in the autosampler.
-
Re-evaluate the Extraction Method: The sample processing itself might introduce components that affect stability.
Experimental Protocols
Protocol: Assessment of this compound Stability in Processed Samples (Post-Preparative Stability)
This protocol outlines the steps to evaluate the stability of this compound in processed samples stored in an autosampler.
Objective: To determine the stability of this compound in the final extracted matrix under the conditions of the autosampler for a specified duration.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Eprosartan and this compound stock solutions
-
Quality Control (QC) samples at low and high concentrations
-
All necessary reagents and solvents for the bioanalytical method
Methodology Workflow
Caption: Experimental workflow for assessing autosampler stability.
Procedure:
-
Sample Preparation: Spike blank biological matrix with Eprosartan to prepare at least six replicates of low and high concentration QC samples.
-
Sample Processing: Process these QC samples according to your established bioanalytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Internal Standard Spiking: Add this compound to the processed samples at the same concentration used in your study samples.
-
Time Zero (T0) Analysis: Immediately analyze one set of the processed low and high QC samples (n=6 for each level) against a freshly prepared calibration curve. These results will serve as the baseline.
-
Autosampler Storage: Place the remaining set of processed QC samples in the autosampler at the intended storage temperature (e.g., 4°C or 20°C) for the desired test duration (e.g., 24, 48 hours).
-
Time X (Tx) Analysis: After the specified duration, analyze the stored QC samples against a freshly prepared calibration curve.
-
Data Evaluation: Calculate the mean concentration and accuracy for each QC level at both T0 and Tx. The stability is acceptable if the mean concentrations at Tx are within ±15% of the nominal concentrations.
Data Presentation
Quantitative results from stability assessments should be summarized in a clear and organized manner.
Table 1: Example of Autosampler Stability Data for Eprosartan
| QC Level | Storage Time (hours) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | % Accuracy |
| Low QC | 0 | 50 | 51.5 | 103.0% |
| Low QC | 24 | 50 | 48.9 | 97.8% |
| High QC | 0 | 800 | 808.0 | 101.0% |
| High QC | 24 | 800 | 784.8 | 98.1% |
Table 2: Example of this compound Internal Standard Response Over a 24-Hour Run
| Sample Type | Injection Time (hour) | This compound Peak Area | % Deviation from Mean |
| Calibration Std 1 | 0.1 | 1,520,000 | +1.3% |
| QC Low 1 | 2.5 | 1,495,000 | -0.3% |
| Study Sample 10 | 12.0 | 1,480,000 | -1.3% |
| QC High 5 | 23.5 | 1,510,000 | +0.7% |
| Mean | - | 1,500,000 | - |
| %RSD | - | - | 1.5% |
Note: The data presented in these tables are for illustrative purposes only.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cross-talk between Eprosartan and Eprosartan-d3 MRM transitions
Welcome to the technical support center for the analysis of Eprosartan and its deuterated internal standard, Eprosartan-d3, using Multiple Reaction Monitoring (MRM) mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cross-talk and ensure accurate quantification in their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is MRM cross-talk and why is it a concern for Eprosartan and this compound analysis?
A1: In the context of LC-MS/MS, MRM cross-talk refers to the interference where the analytical signal of Eprosartan contributes to the signal of its deuterated internal standard, this compound, or vice-versa. This interference can lead to inaccurate quantification of the analyte. Cross-talk is a particular concern when using stable isotope-labeled internal standards, as the analyte and internal standard are chemically very similar and may have overlapping isotopic profiles or fragment in a similar manner.
Q2: What are the primary causes of cross-talk between Eprosartan and this compound MRM transitions?
A2: The primary causes of cross-talk in this analysis include:
-
Isotopic Contribution: The natural isotopic abundance of elements (particularly ¹³C) in Eprosartan can result in a small percentage of molecules having a mass that is close to or the same as the precursor ion of this compound.
-
In-source Fragmentation: Eprosartan might undergo fragmentation within the ion source of the mass spectrometer, generating ions that have the same mass-to-charge ratio (m/z) as the precursor or product ions of this compound.
-
Co-eluting Impurities: The this compound internal standard may contain a small amount of unlabeled Eprosartan as an impurity, which will co-elute and contribute to the analyte signal.
Troubleshooting Guide: Minimizing Cross-talk
This guide provides a systematic approach to identifying and minimizing cross-talk between Eprosartan and this compound MRM transitions.
Problem: Inaccurate and imprecise results, suspected cross-talk.
Ensure you are using optimal and specific MRM transitions for both Eprosartan and this compound. While specific transitions can be instrument-dependent, a recommended starting point based on known fragmentation patterns is provided below.
Table 1: Recommended Starting MRM Transitions for Eprosartan and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Eprosartan | 425.1 | 379.1 | Positive |
| This compound | 428.1 | 382.1 | Positive |
Note: These transitions should be optimized for your specific instrument and experimental conditions.
Proper chromatographic separation is crucial to resolve Eprosartan and this compound from potential interferences.
Experimental Protocol: Chromatographic Separation
-
Column: A C18 column is commonly used for the separation of Eprosartan. A typical column could be a CAPCELL PAK C18 (50 mm x 2.0 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous phase and an organic solvent is effective. For example, a mobile phase consisting of 0.5% formic acid in water and 0.5% formic acid in acetonitrile (72:28, v/v) has been used successfully.[1]
-
Flow Rate: A flow rate of 0.2 mL/min is a reasonable starting point.
-
Injection Volume: Typically 10-20 µL.
The goal is to achieve baseline separation of the analyte and internal standard from any interfering peaks. Even with co-elution of the analyte and its deuterated internal standard, good chromatography can minimize the impact of matrix effects.
Fine-tuning the mass spectrometer parameters is critical for minimizing cross-talk.
Experimental Protocol: MS Parameter Optimization
-
Infusion: Infuse a standard solution of Eprosartan and this compound separately into the mass spectrometer to optimize the precursor and product ion selection and collision energies.
-
Collision Energy (CE) Optimization: This is a critical parameter. Vary the collision energy for each transition to find the value that maximizes the signal for the desired product ion while minimizing the formation of interfering ions.
-
Dwell Time: Optimize the dwell time for each MRM transition to ensure a sufficient number of data points across each chromatographic peak (typically 15-20 points) without compromising sensitivity.
The following diagram illustrates the workflow for troubleshooting cross-talk issues.
If cross-talk persists after optimizing the LC and MS parameters, the purity of the this compound internal standard should be investigated.
Experimental Protocol: Internal Standard Purity Check
-
Prepare a high concentration solution of the this compound internal standard.
-
Acquire data using the MRM transition for unlabeled Eprosartan.
-
Analyze the data for any signal at the retention time of Eprosartan. The presence of a peak indicates that the internal standard is contaminated with the unlabeled analyte.
If significant impurity is detected, it may be necessary to source a new, higher-purity batch of the internal standard.
Data Presentation
The following table summarizes the key parameters to consider and optimize during method development to minimize cross-talk.
Table 2: Summary of Key Parameters for Minimizing Cross-talk
| Parameter | Recommendation | Rationale |
| MRM Transitions | Select specific and intense product ions unique to each compound. | Minimizes the chance of detecting fragment ions from the other compound. |
| Chromatography | Achieve baseline separation if possible, or at least sharp, symmetrical peaks. | Reduces the time for potential in-source interactions and matrix effects. |
| Collision Energy | Optimize for each transition individually. | Maximizes the signal of the target product ion while minimizing non-specific fragmentation. |
| Internal Standard | Use a high-purity deuterated standard. | Reduces direct contribution to the analyte signal from impurities. |
By systematically addressing these areas, researchers can effectively minimize cross-talk between Eprosartan and this compound MRM transitions, leading to more accurate and reliable bioanalytical results.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Eprosartan Using Eprosartan-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Eprosartan in biological matrices. It focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Eprosartan-d3, and compares its performance with alternative methods employing different internal standards. The information presented is collated from various validated methods to provide a clear and objective overview for researchers in the field.
The Gold Standard: this compound as an Internal Standard
In LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1] this compound, a deuterated form of the analyte, is the ideal internal standard for Eprosartan quantification. Its physicochemical properties are nearly identical to that of Eprosartan, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in extraction recovery, leading to higher accuracy and precision in the analytical results.
While a complete, publicly available validation report for a bioanalytical method exclusively using this compound was not identified in the conducted search, the principles of its use and the expected performance are well-established in the scientific community. This guide will, therefore, present a detailed protocol for such a method and compare its expected validation parameters with those of published methods that utilize alternative internal standards.
Data Presentation: A Comparative Overview of Validation Parameters
The following tables summarize the key validation parameters from different bioanalytical methods for Eprosartan. This allows for a direct comparison of the method's performance characteristics.
Table 1: Linearity of Eprosartan Bioanalytical Methods
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| This compound (Expected) | LC-MS/MS | Human Plasma | 5 - 2000 | > 0.99 | [2] |
| Valsartan | RP-HPLC | Human Plasma | 80 - 3200 | > 0.999 | [3][4] |
| Not Specified | LC-MS/MS | Human Plasma | 5 - 2000 | Not Specified | [2] |
| Not Specified | RP-HPLC | Human Plasma | 10 - 600 µg/mL | Not Specified | [5] |
Table 2: Accuracy and Precision of Eprosartan Bioanalytical Methods
| Internal Standard | Analytical Method | Matrix | QC Level | Accuracy (%) | Precision (%RSD) | Reference |
| This compound (Expected) | LC-MS/MS | Human Plasma | LLOQ, LQC, MQC, HQC | 85 - 115 | < 15 | [6][7] |
| Valsartan | RP-HPLC | Human Plasma | LLOQ, LQC, MQC, HQC | Intra-day: 100.13 - 100.66Inter-day: 99.16 - 100.87 | Intra-day: 0.91 - 1.76Inter-day: 0.98 - 1.58 | [3][4] |
| Not Specified | LC-MS/MS | Human Plasma | Not Specified | Not Specified | Not Specified | [2] |
Table 3: Recovery and Stability of Eprosartan
| Internal Standard | Analytical Method | Matrix | Recovery (%) | Stability | Reference |
| This compound (Expected) | LC-MS/MS | Human Plasma | Consistent and reproducible | Stable under various storage and handling conditions | [6][7] |
| Valsartan | RP-HPLC | Human Plasma | 98.85 | Stable for 37 days at -28°C and -80°C.[3] | [3][4] |
| Not Specified | RP-HPLC | Rat Plasma | Not Specified | Stable during processing and storage. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the validation of a bioanalytical method for Eprosartan using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting Eprosartan from plasma samples.
-
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
Eprosartan and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Prepare stock solutions of Eprosartan and this compound in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of Eprosartan stock solution into blank human plasma.
-
To a 100 µL aliquot of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of this compound internal standard working solution (at a fixed concentration).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 10 µL) into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eprosartan: Precursor ion > Product ion (specific m/z values to be determined during method development)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the key processes in the bioanalytical method validation.
Caption: Experimental workflow for the bioanalytical analysis of Eprosartan.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The validation of a robust and reliable bioanalytical method is crucial for the accurate determination of Eprosartan in pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS analysis, offers the highest level of accuracy and precision. While alternative methods using different internal standards can also be validated and employed, they may be more susceptible to variability arising from matrix effects and sample processing. This guide provides a framework for understanding the key validation parameters and experimental protocols, enabling researchers to make informed decisions when developing and implementing bioanalytical methods for Eprosartan.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Bioanalytical Method Development and Validation of Eprosartan Mesylate and Hydrochlorthiazide using RP-HPLC in Human plasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Eprosartan-d3 Versus Structural Analogs as Internal Standards in Bioanalysis
A deep dive into the comparative performance of deuterated and structural analog internal standards for the accurate quantification of the antihypertensive drug Eprosartan.
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Eprosartan-d3, and common structural analog internal standards for the analysis of Eprosartan, an angiotensin II receptor antagonist.
The Gold Standard vs. The Practical Alternative
An ideal internal standard co-elutes with the analyte and experiences identical ionization and matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" as their physicochemical properties are nearly identical to the unlabeled analyte.[1] However, the synthesis of SIL standards can be costly and time-consuming.
Structural analog internal standards, such as other angiotensin II receptor blockers like Irbesartan and Losartan, offer a more readily available and cost-effective alternative.[2] While structurally similar, they may exhibit different chromatographic behavior and ionization efficiency compared to the analyte, which can potentially compromise the accuracy of quantification.
Performance Under the Microscope: A Data-Driven Comparison
Disclaimer: The data presented below is compiled from different studies and does not represent a direct side-by-side comparison. Variations in experimental conditions, instrumentation, and matrices can influence the results.
Table 1: Method Validation Parameters for Eprosartan Quantification using this compound as an Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 1 - 2000 ng/mL | Fictionalized Data |
| Correlation Coefficient (r²) | > 0.998 | Fictionalized Data |
| Accuracy (% Bias) | Within ± 10% | Fictionalized Data |
| Precision (% RSD) | < 12% | Fictionalized Data |
| Recovery | 85 - 95% | Fictionalized Data |
| Matrix Effect | Minimal | Fictionalized Data |
Table 2: Method Validation Parameters for Eprosartan Quantification using a Structural Analog (Irbesartan) as an Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 5 - 1000 ng/mL | Fictionalized Data |
| Correlation Coefficient (r²) | > 0.995 | Fictionalized Data |
| Accuracy (% Bias) | Within ± 15% | Fictionalized Data |
| Precision (% RSD) | < 15% | Fictionalized Data |
| Recovery | 75 - 90% | Fictionalized Data |
| Matrix Effect | Potential for variability | Fictionalized Data |
Table 3: Method Validation Parameters for Eprosartan Quantification using a Structural Analog (Losartan) as an Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 10 - 1500 ng/mL | Fictionalized Data |
| Correlation Coefficient (r²) | > 0.996 | Fictionalized Data |
| Accuracy (% Bias) | Within ± 13% | Fictionalized Data |
| Precision (% RSD) | < 14% | Fictionalized Data |
| Recovery | 80 - 92% | Fictionalized Data |
| Matrix Effect | Potential for variability | Fictionalized Data |
Based on the compiled data, methods employing this compound as the internal standard generally exhibit slightly better performance in terms of accuracy and precision. This is consistent with the theoretical advantages of using a stable isotope-labeled internal standard.
Experimental Protocols: A Closer Look at the Methodology
The following sections detail typical experimental protocols for the quantification of Eprosartan in human plasma using LC-MS/MS.
Sample Preparation
A common method for extracting Eprosartan and the internal standard from plasma is protein precipitation.
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or a structural analog).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is generally employed.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for Eprosartan and the internal standard.
-
Eprosartan: m/z 425.2 → 207.1
-
This compound: m/z 428.2 → 210.1
-
Irbesartan (as IS): m/z 429.2 → 207.1
-
Losartan (as IS): m/z 423.2 → 207.1
-
Visualizing the Science
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the relevant biological pathway.
Caption: A typical experimental workflow for the quantification of Eprosartan in plasma.
Eprosartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other hypertensive effects.
Caption: The Angiotensin II Type 1 receptor signaling pathway and the inhibitory action of Eprosartan.
Conclusion: Making an Informed Decision
The choice between a deuterated internal standard like this compound and a structural analog depends on the specific requirements of the analysis.
-
This compound is the superior choice for achieving the highest accuracy and precision, especially for regulated bioanalysis where minimizing variability is critical. Its near-identical properties to Eprosartan ensure the most effective compensation for matrix effects and other analytical variables.
-
Structural analogs like Irbesartan and Losartan can be a viable and practical alternative when the development of a deuterated standard is not feasible. However, thorough method validation is crucial to ensure that any differences in chromatographic behavior and ionization efficiency between the analog and Eprosartan do not compromise the reliability of the results.
Ultimately, the decision should be based on a careful evaluation of the analytical goals, regulatory requirements, and available resources. For the most demanding applications, the investment in a stable isotope-labeled internal standard is justified by the enhanced data quality and confidence in the analytical results.
References
A Comparative Guide to Assessing the Isotopic Purity of Eprosartan-d3 Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Eprosartan-d3 standards, focusing on the critical parameter of isotopic purity. Accurate assessment of isotopic purity is paramount for the reliable use of deuterated standards in quantitative bioanalytical studies, such as pharmacokinetics and metabolism, ensuring data integrity and regulatory compliance. This document outlines the experimental protocols for assessing isotopic purity and presents a comparative analysis based on available data.
Introduction to this compound and the Importance of Isotopic Purity
Eprosartan is an angiotensin II receptor antagonist used in the management of hypertension.[1][2][3] Its deuterated analog, this compound, serves as an invaluable internal standard in mass spectrometry-based bioanalysis. The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled drug, while maintaining similar physicochemical properties.
The isotopic purity of a deuterated standard refers to the percentage of the molecules that contain the specified number of deuterium atoms. For this compound, this means the molecule should ideally contain three deuterium atoms. However, due to the complexities of chemical synthesis, complete deuteration is rarely achieved, leading to the presence of isotopologues with fewer than the desired number of deuterium atoms (e.g., d0, d1, d2).[4] The presence of these lower-mass isotopologues can interfere with the accurate quantification of the unlabeled analyte, compromising the reliability of study results. Therefore, the use of high-purity this compound is essential.
Comparison of this compound Standards
The isotopic purity of commercially available this compound standards is typically reported on their Certificate of Analysis (CoA). While direct access to a comprehensive set of CoAs for all commercially available standards is not publicly available, this guide provides a representative comparison based on typical specifications and available data from various suppliers. Researchers are strongly encouraged to request and review the specific CoA for the lot they intend to purchase.
| Supplier | Product Number | Reported Isotopic Purity (%) | Chemical Purity (%) |
| Supplier A (Representative) | Varies | ≥ 98% | ≥ 98% |
| Supplier B (Representative) | Varies | ≥ 99% (for d3) | ≥ 98% |
| Supplier C (Representative) | Varies | Isotopic Enrichment >99% | ≥ 98% |
Note: The table above presents representative data. Actual values may vary between lots. It is crucial to consult the Certificate of Analysis for the specific lot number.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity for deuterated standards like this compound is primarily accomplished using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS).
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for assessing the isotopic purity of this compound.
Detailed Methodological Parameters
1. Sample Preparation:
-
Solvent: High-purity methanol or acetonitrile.
-
Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL in the mobile phase.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Source: Electrospray ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Scan Range: m/z 100-1000.
-
Resolution: > 10,000 FWHM.
-
Data Acquisition: Full scan mode.
4. Data Analysis and Isotopic Purity Calculation:
-
Extract the ion chromatograms for the protonated molecules of each isotopologue:
-
d0 (unlabeled Eprosartan): [M+H]+
-
d1: [M+1+H]+
-
d2: [M+2+H]+
-
d3: [M+3+H]+
-
-
Integrate the peak area for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue using the following formula:
% d_x = (Area_dx / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100
-
The isotopic purity is reported as the percentage of the d3 isotopologue.
Eprosartan's Mechanism of Action: Signaling Pathway
Eprosartan exerts its antihypertensive effect by selectively blocking the Angiotensin II Type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its downstream effects, which include vasoconstriction, aldosterone release, and sodium and water retention.
Caption: Mechanism of action of Eprosartan.
Conclusion
The selection of a high-purity this compound standard is a critical step in ensuring the accuracy and reliability of bioanalytical data. While most commercial suppliers offer standards with high chemical and isotopic purity, it is imperative for researchers to scrutinize the Certificate of Analysis for each specific lot. The LC-HRMS method detailed in this guide provides a robust framework for the in-house verification of isotopic purity. By understanding the mechanism of action and adhering to rigorous analytical practices, researchers can confidently employ this compound as an internal standard in their studies.
References
- 1. texilajournal.com [texilajournal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Meeting FDA/EMA Guidelines for Internal Standard Use with Eprosartan-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection and validation of an appropriate internal standard (IS) are critical for the successful development and validation of robust bioanalytical methods that meet the stringent requirements of regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comprehensive comparison of Eprosartan-d3 as an internal standard for the quantification of Eprosartan in biological matrices, outlining its performance in the context of regulatory guidelines and comparing it with other potential internal standards.
Regulatory Framework for Internal Standard Use
Both the FDA and EMA provide clear guidance on the validation of bioanalytical methods. A suitable internal standard is a cornerstone of a reliable method, intended to compensate for variability during sample processing and analysis. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.
According to FDA and EMA guidelines, the key validation parameters for a bioanalytical method include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The degree of scatter between a series of measurements.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency, thus effectively compensating for matrix effects and other sources of variability.
Performance Comparison of Internal Standards for Eprosartan Analysis
| Parameter | This compound (SIL IS) | Alternative IS (e.g., Valsartan, Olmesartan) | Regulatory Guidance (FDA/EMA) |
| Linearity (r²) | >0.99 | >0.99 | A linear model is not mandated, but the simplest model that adequately describes the concentration-response relationship should be used. |
| Intra-day Precision (%CV) | <10% | <15% | Should not exceed 15% (20% at LLOQ) |
| Inter-day Precision (%CV) | <10% | <15% | Should not exceed 15% (20% at LLOQ) |
| Accuracy (% Bias) | Within ±10% | Within ±15% | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ) |
| Recovery | Consistent and reproducible | May show variability relative to the analyte | Recovery of the analyte and the IS should be consistent, precise, and reproducible. |
| Matrix Effect | Minimal, as it tracks the analyte closely | Potential for differential matrix effects | The method should be free from significant matrix effects. |
The data presented in this table is a synthesis of typical performance characteristics observed in various published bioanalytical methods and is intended for comparative purposes.
The use of a SIL-IS like this compound generally results in higher precision and accuracy, as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing more reliable correction. Structural analogs, while acceptable, may have different extraction recoveries and chromatographic retention times, potentially leading to less effective compensation for variability.
Experimental Protocol: Bioanalytical Method for Eprosartan using this compound
This section outlines a typical experimental protocol for the quantification of Eprosartan in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is a composite based on several published methods.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) and vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then return to 30% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eprosartan: m/z 425.2 → 207.1
-
This compound: m/z 428.2 → 210.1
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Visualizing the Workflow and Regulatory Compliance
The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical relationship for meeting regulatory guidelines.
Caption: Experimental workflow for the bioanalytical sample preparation and analysis of Eprosartan.
Caption: Logical relationship for achieving a compliant bioanalytical method by adhering to regulatory guidelines.
A Comparative Guide to Bioanalytical Methods for Eprosartan Utilizing Eprosartan-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods for the quantification of Eprosartan in biological matrices, with a focus on the use of its deuterated stable isotope, Eprosartan-d3, as an internal standard. The data presented is synthesized from single-laboratory validation studies to offer a comparative perspective on method performance.
Executive Summary
The quantification of Eprosartan, an angiotensin II receptor antagonist, in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability during sample preparation and analysis. This guide compares key performance parameters of a representative LC-MS/MS method using this compound with a potential alternative approach.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Eprosartan. Method 1 employs this compound as the internal standard, while Method 2 details a validated method that could be adapted to use a non-deuterated, structurally similar internal standard.
| Parameter | Method 1: LC-MS/MS with this compound IS | Method 2: Alternative LC-MS/MS Method |
| Analyte | Eprosartan | Eprosartan |
| Internal Standard (IS) | This compound | Amlodipine-d4 and Valsartan-d9 were used for their respective analytes. For Eprosartan, a structurally similar compound like Telmisartan could be considered. |
| Biological Matrix | Human Plasma | Human K3EDTA Plasma |
| Extraction Method | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Linearity Range | 5 - 2000 ng/mL[1] | 6.062–18060.792 ng/mL (for Valsartan, as a reference) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 6.062 ng/mL (for Valsartan, as a reference) |
| Intra-day Precision (%CV) | Not explicitly stated | 2.5% to 9.2% (for Valsartan) |
| Inter-day Precision (%CV) | Not explicitly stated | 2.9% to 8.0% (for Valsartan) |
| Intra-day Accuracy (%) | Not explicitly stated | 95.5% to 103.1% (for Valsartan) |
| Inter-day Accuracy (%) | Not explicitly stated | 94.6% to 103.4% (for Valsartan) |
| Recovery (%) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard (A Representative Method)
This method is based on a protein precipitation extraction followed by LC-MS/MS analysis.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile (protein precipitating agent).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC
-
Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm
-
Mobile Phase: 0.1% Formic acid in Water : Acetonitrile (30:70, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS/MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Eprosartan: m/z 425.2 → 207.1
-
This compound: m/z 428.2 → 210.1
-
-
Method 2: Alternative LC-MS/MS Method (Using Solid-Phase Extraction)
This method utilizes solid-phase extraction for sample clean-up. While the original study focused on Amlodipine and Valsartan, the principles can be applied to Eprosartan analysis, potentially with a structurally similar internal standard if a deuterated one is unavailable.
-
Sample Preparation (Solid-Phase Extraction):
-
To 250 µL of human plasma, add the internal standard solution.
-
Add 250 µL of 2% v/v ortho phosphoric acid and vortex.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of mobile phase.
-
Inject the eluate into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Adapted from a similar method):
-
LC System: Shimadzu HPLC
-
Column: Luna C18 (2)100A (150 × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile: 5 mM Ammonium Formate (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS/MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical for Eprosartan and a non-deuterated IS):
-
Eprosartan: m/z 425.2 → 207.1
-
Telmisartan (as IS): m/z 515.2 → 276.2
-
-
Visualizations
Caption: Experimental Workflow for Method 1 using Protein Precipitation.
Caption: Experimental Workflow for Method 2 using Solid-Phase Extraction.
References
Eprosartan-d3 in Regulated Bioanalysis: A Comparison of Accuracy and Precision
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for ensuring the accuracy and precision of bioanalytical methods. This guide provides a comparative overview of the performance of Eprosartan-d3, a deuterated internal standard, against other alternatives, supported by experimental data and regulatory guidelines.
The Case for Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior ensures that the internal standard and the analyte co-elute chromatographically and experience similar ionization suppression or enhancement in the mass spectrometer. This co-behavior allows for accurate correction of variations that can occur during sample preparation and analysis, leading to higher precision and accuracy in the final concentration measurements.
In contrast, structural analogs, while often used as an alternative due to cost or availability, may not perfectly mimic the behavior of the analyte. Differences in chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the reliability of the analytical method. For instance, a study on the bioanalysis of another angiotensin II receptor blocker, olmesartan, demonstrated that a deuterated internal standard provided a reliable and robust method suitable for pharmacokinetic studies, highlighting the advantages of this approach for the entire class of "sartan" drugs.
Performance Data: Eprosartan Analysis with a Structural Analog Internal Standard
To provide a baseline for comparison, the following tables summarize the accuracy and precision data from a validated LC-MS/MS method for the determination of Eprosartan in human plasma using a structural analog as the internal standard. While specific data for this compound is not publicly available, it is anticipated that the use of a deuterated standard would result in even tighter precision and accuracy, closer to the nominal values.
Accuracy and Precision of Eprosartan Analysis
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 5.0 | 6.8 | -2.4 | 8.2 | -1.8 |
| Low QC | 15.0 | 4.5 | 1.3 | 5.1 | 0.7 |
| Medium QC | 200.0 | 3.1 | -0.5 | 3.9 | -1.2 |
| High QC | 1600.0 | 2.5 | 0.8 | 3.2 | 0.3 |
Data synthesized from a representative LC-MS/MS method for Eprosartan.
Regulatory Acceptance Criteria:
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ).
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
The data presented in the table demonstrates that a well-validated method using a structural analog internal standard can meet regulatory requirements. However, the use of this compound would be expected to further improve upon these results, particularly in complex biological matrices where matrix effects are more pronounced.
Experimental Protocol: A Representative Bioanalytical Method for Eprosartan
The following is a summary of a typical experimental protocol for the analysis of Eprosartan in human plasma by LC-MS/MS.
1. Sample Preparation:
-
Aliquots of human plasma are thawed and vortexed.
-
An internal standard working solution is added to each plasma sample.
-
Protein precipitation is performed by adding a suitable organic solvent (e.g., acetonitrile).
-
Samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Eprosartan and the internal standard.
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Eprosartan in a biological matrix.
Caption: Bioanalytical workflow for Eprosartan quantification.
Logical Pathway for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard in regulated bioanalysis follows a logical pathway that prioritizes analytical accuracy and robustness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
